Ethyl 5-bromoquinoline-3-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-bromoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)8-6-9-10(13)4-3-5-11(9)14-7-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYDMSOHOYEMJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2Br)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737634 | |
| Record name | Ethyl 5-bromoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383551-36-7 | |
| Record name | Ethyl 5-bromoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Ethyl 5-bromoquinoline-3-carboxylate
Executive Summary
Ethyl 5-bromoquinoline-3-carboxylate (CAS: 1383551-36-7) is a highly versatile, halogenated N-heterocyclic building block. In modern drug discovery and agrochemical development, the quinoline-3-carboxylate scaffold serves as a privileged pharmacophore, frequently embedded in kinase inhibitors, antimalarials, and antibacterial agents. The strategic placement of a bromine atom at the C5 position provides an orthogonal synthetic handle, enabling late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and self-validating experimental protocols.
Physicochemical Profiling
Understanding the baseline physical and chemical properties of Ethyl 5-bromoquinoline-3-carboxylate is critical for predicting its behavior in organic matrices and chromatographic systems. The quantitative data is summarized below for rapid reference (1)[1].
| Property | Specification / Value |
| IUPAC Name | Ethyl 5-bromoquinoline-3-carboxylate |
| CAS Registry Number | 1383551-36-7 |
| Molecular Formula | C₁₂H₁₀BrNO₂ |
| Molecular Weight | 280.12 g/mol |
| Typical Purity | ≥ 95.0% - 98.0% |
| Physical State | Solid |
| Solubility Profile | Soluble in CH₂Cl₂, EtOAc, and DMSO |
| Structural Features | C3-Ester, C5-Bromine, Quinoline Core |
Mechanistic Pathway: Rh(II)-Catalyzed Ring Expansion
The most efficient and regioselective method for constructing the ethyl 5-bromoquinoline-3-carboxylate core is the Rh(II)-catalyzed cyclopropanation-ring expansion of 4-bromoindole using ethyl halodiazoacetates (X-EDA) (). This methodology bypasses the harsh acidic conditions of traditional Skraup or Friedländer syntheses.
The reaction proceeds via the decomposition of the diazo compound by the dirhodium catalyst, generating an electrophilic rhodium carbenoid. This carbenoid undergoes rapid stereoselective addition to the electron-rich C2-C3 double bond of the indole, forming a fused cyclopropanated intermediate. Subsequent base-mediated cleavage of the cyclopropane ring, accompanied by the elimination of the halide, drives the thermodynamic expansion of the pyrrole ring into a fully aromatized pyridine ring, yielding the functionalized quinoline.
Rh(II)-Catalyzed Cyclopropanation-Ring Expansion Synthesis of Ethyl 5-bromoquinoline-3-carboxylate.
Experimental Protocol: Self-Validating Synthesis Workflow
To ensure high fidelity and reproducibility, the following protocol integrates mechanistic causality with self-validating checkpoints at every critical phase ().
Step 1: Catalyst-Substrate Assembly
-
Action: In a flame-dried Schlenk flask purged with argon, dissolve 4-bromoindole (1.0 mmol), Cs₂CO₃ (1.3 mmol), and Rh₂(esp)₂ (0.01 mmol, 1 mol%) in anhydrous CH₂Cl₂ (10 mL). Stir at room temperature.
-
Causality: Anhydrous conditions are mandatory to prevent water from acting as a nucleophile and quenching the rhodium carbenoid to form hydroxy-esters. Rh₂(esp)₂ is selected over traditional Rh₂(OAc)₄ because its sterically demanding bridging ligands prevent catalyst dimerization and degradation, enabling high turnover numbers. Cs₂CO₃ serves as a mild, non-nucleophilic base required to neutralize the hydrogen halide byproduct generated during the subsequent ring expansion.
-
Validation Checkpoint: The solution must exhibit the characteristic green/blue tint of the active Rh(II) dimer. A shift to a muddy brown color indicates premature catalyst oxidation, necessitating a restart.
Step 2: Controlled Carbenoid Generation
-
Action: Transfer a cooled solution of ethyl halodiazoacetate (X-EDA) (1.4 mmol) in CH₂Cl₂ to an ice-cooled addition funnel. Add this solution dropwise to the stirring reaction mixture over 20 minutes.
-
Causality: The dropwise addition strictly controls the local concentration of X-EDA in the reaction matrix. A low steady-state concentration is critical to suppress the competing bimolecular dimerization of the carbenoid, which would otherwise yield unwanted diethyl maleate or fumarate byproducts. The ice-cooling of the funnel prevents the thermal extrusion of nitrogen before the diazo compound reaches the catalyst.
-
Validation Checkpoint: Controlled, steady effervescence (N₂ gas evolution) must be observed upon the addition of each drop. If bubbling ceases while unreacted X-EDA remains, the catalyst has been poisoned.
Step 3: Ring Expansion and Aromatization
-
Action: Following complete addition, allow the reaction to stir at room temperature for an additional 30 minutes.
-
Causality: While the initial electrophilic cyclopropanation is nearly instantaneous, the base-mediated ring expansion—involving the cleavage of the cyclopropane ring and the elimination of the halide—requires sufficient time to reach the thermodynamic sink of the fully aromatized quinoline core.
-
Validation Checkpoint: Perform TLC analysis (Hexanes/EtOAc, 4:1). The validation is positive when the lower-Rf spot of the indole precursor is completely consumed, replaced by a highly UV-active, higher-Rf spot corresponding to the quinoline product.
Step 4: Isolation and Purification
-
Action: Remove the solvent in vacuo. Redissolve the crude residue in EtOAc, wash sequentially with distilled water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via silica gel flash chromatography (eluting with CH₂Cl₂/EtOAc).
-
Causality: The aqueous washes effectively partition and remove the inorganic cesium salts and residual rhodium catalyst. Silica gel chromatography isolates the target ester from any trace dimeric byproducts or unreacted starting materials based on polarity differences.
-
Validation Checkpoint: The purified product should precipitate or crystallize as a distinct solid upon solvent removal.
Analytical Characterization
Structural validation of Ethyl 5-bromoquinoline-3-carboxylate is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) ().
-
¹H NMR (CDCl₃, 400 MHz): The defining features include the disappearance of the broad indole N-H peak (~8.0 ppm) and the emergence of highly deshielded quinoline aromatic protons. The ethyl ester group presents a classic quartet (~4.4 ppm) and triplet (~1.4 ppm) splitting pattern.
-
¹³C NMR (CDCl₃, 100 MHz): The carbonyl carbon of the ester typically resonates near 165 ppm, while the C-Br carbon (C5) shows a characteristic shift dependent on the halogen's shielding effect.
-
MS (EI/ESI): The mass spectrum will display a distinct 1:1 isotopic doublet at m/z ~279 and 281 [M+H]⁺, confirming the presence of the single bromine isotope pair (⁷⁹Br and ⁸¹Br).
Strategic Applications in Drug Development
The synthesis of Ethyl 5-bromoquinoline-3-carboxylate is not merely an academic exercise; it is a strategic gateway in medicinal chemistry. The quinoline-3-carboxylate motif is a known bioisostere for various hydrogen-bonding networks in kinase hinge-binding regions. By isolating the bromine at the C5 position, researchers can execute highly specific structure-activity relationship (SAR) explorations. The C5-bromo handle allows for the installation of bulky aryl groups, solubilizing amines, or fluorinated motifs via palladium catalysis, directly tuning the molecule's lipophilicity (LogP) and target affinity without disrupting the core binding interactions of the quinoline nitrogen and the C3-ester.
References
-
Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates , Beilstein Journal of Organic Chemistry,[Link]
Sources
Advanced Protocols for the Safe Handling, Storage, and Reactivity Management of Bromoquinoline Compounds
Introduction: The Dual Nature of Bromoquinolines
As a Senior Application Scientist overseeing the integration of halogenated heterocycles into complex synthetic pipelines, I frequently encounter bromoquinoline compounds—such as 3-bromoquinoline, 6-bromoquinoline, and 8-bromoquinoline. These reagents are indispensable electrophilic building blocks in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for pharmaceutical development[1].
However, their dual nature as both halogenated aromatics and basic nitrogen heterocycles introduces specific handling challenges. They are potent2[2], pose acute respiratory hazards, and are highly susceptible to environmental degradation[3]. This whitepaper establishes a field-proven, self-validating framework for the safe handling, storage, and transfer of these critical reagents, ensuring both operator safety and high-fidelity synthetic outcomes.
Physicochemical Properties & Hazard Profile
Understanding the physical state and thermal properties of bromoquinolines is the first step in designing a safe handling protocol. The position of the bromine atom significantly alters the compound's physical state at room temperature, dictating whether it must be handled as a volatile liquid or a sublimable solid.
Table 1: Physicochemical Properties of Common Bromoquinoline Isomers
| Property | 3-Bromoquinoline | 6-Bromoquinoline | 8-Bromoquinoline |
| CAS Number | 5332-24-1 | 5332-25-2 | 16567-18-3 |
| Physical State (20 °C) | Light yellow liquid[4] | Liquid / Low-melting solid[5] | Solid[6] |
| Molecular Weight | 208.06 g/mol [2] | 208.06 g/mol [3] | 208.05 g/mol [6] |
| Melting Point | 13–15 °C[7] | 19 °C[5] | 58–59 °C[1] |
| Boiling Point | 274–276 °C[7] | 278 °C (at 760 mmHg)[8] | 112–113 °C (at 0.5 mmHg)[1] |
| Density | ~1.55 g/cm³[9] | ~1.56 g/cm³[8] | 1.594 g/cm³[6] |
| Flash Point | > 110 °C[7] | > 110 °C[10] | 113 °C[6] |
Mechanistic Toxicology
Bromoquinolines are universally classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[6][11]. The causality behind these hazards lies in their chemical structure. The quinoline nitrogen is mildly basic and lipophilic, allowing rapid penetration of the lipid bilayers of the skin and ocular mucosa, leading to acute localized inflammation[2]. Furthermore, upon prolonged exposure to light and moisture, the C-Br bond can undergo slow photolytic cleavage, releasing trace amounts of hydrogen bromide (HBr) gas[3]. This not only degrades the reagent but also exponentially increases the respiratory hazard profile.
Mechanistic Toxicology & Exposure Control Workflow
To systematically mitigate these risks, we employ a logical hierarchy of controls, mapping specific chemical vulnerabilities to their corresponding engineering and personal protective equipment (PPE) solutions.
Figure 1: Mechanistic hazard mitigation logic for handling bromoquinoline compounds.
Storage Protocols & Causality
The structural integrity of bromoquinolines is highly dependent on storage conditions. Deviating from these parameters results in diminished synthetic yields and heightened toxicity.
-
Inert Atmosphere: Bromoquinolines must be stored under an inert gas, such as Argon or Nitrogen[2]. Causality: The electron-rich nitrogen atom is susceptible to oxidation by atmospheric oxygen, forming quinoline N-oxides. Argon displacement prevents this pathway.
-
Light Resistance: Storage in amber glass vials is mandatory[2]. Causality: UV/visible light induces radical-mediated homolysis of the carbon-halogen bond, leading to polymerization and HBr generation.
-
Temperature Control: While generally stable at room temperature, storing liquid derivatives (like 3-bromoquinoline) in a cool, dry place minimizes vapor pressure and degradation kinetics[2][3]. Note that 6-bromoquinoline (MP 19 °C) will solidify in a standard refrigerator; it requires gentle, localized warming (e.g., a 25 °C water bath) prior to dispensing[5]. Never use a heat gun , as localized hot spots can cause rapid decomposition and the release of toxic NOx and HBr fumes[3].
Step-by-Step Methodologies: Self-Validating Protocols
Protocol A: Inert-Atmosphere Transfer of Liquid Bromoquinolines
To maintain reagent purity and protect the operator from vapors, liquid bromoquinolines (e.g., 3-bromoquinoline) must be handled using Schlenk line techniques.
-
Preparation & Purging: Place the receiving flask under a vacuum and backfill with Argon three times. Causality: This removes atmospheric oxygen and moisture, preventing catalyst poisoning during downstream cross-coupling.
-
Septum Piercing: Equip the bromoquinoline reagent bottle with a suba-seal septum. Insert an Argon-filled balloon with a needle to equalize pressure.
-
Syringe Transfer: Using a dry, Argon-purged glass syringe, pierce the septum and slowly draw the required volume of the 4[4].
-
Dispensing & Self-Validation: Transfer the liquid dropwise into the reaction flask. Self-Validation Check: The liquid should remain clear and pale yellow. If the liquid appears dark brown or opaque, oxidative degradation has occurred, and the reagent should be discarded via appropriate hazardous waste channels.
-
Post-Transfer Sealing: Remove the syringe, flush the reagent bottle headspace with Argon for 10 seconds, and seal the septum with Parafilm to prevent oxygen ingress during long-term storage.
Figure 2: Step-by-step logical workflow for the inert-atmosphere transfer of bromoquinolines.
Protocol B: Emergency Spill Containment
In the event of a bromoquinoline spill outside the fume hood:
-
Evacuation & PPE: Immediately evacuate personnel from the immediate vicinity. Don a vapor respirator (approved/certified) and heavy-duty nitrile gloves[2].
-
Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite)[12]. Causality: Bromoquinolines are incompatible with strong oxidizing agents[3][11]; using reactive chemical neutralizers can trigger exothermic decomposition.
-
Collection: Sweep the absorbed mixture using non-sparking tools into a dedicated, sealable chemical waste container[2].
-
Surface Decontamination: Wash the affected surface with copious amounts of soap and water, as bromoquinolines are practically insoluble in water alone but can be emulsified by surfactants[2][13].
Conclusion
The successful utilization of bromoquinoline compounds in advanced drug development hinges on rigorous adherence to physicochemical principles. By understanding the causality behind their reactivity—specifically their vulnerability to oxidation and photolysis—scientists can implement self-validating handling protocols that ensure both uncompromised safety and synthetic excellence.
Sources
- 1. 8-Bromoquinoline | 16567-18-3 [chemicalbook.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemical.com [alfa-chemical.com]
- 6. 8-溴喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. wap.guidechem.com [wap.guidechem.com]
- 8. guidechem.com [guidechem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. aksci.com [aksci.com]
- 13. 3-Bromoquinoline(5332-24-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Methodological & Application
Application Note: Synthesis of Ethyl 5-bromoquinoline-3-carboxylate from 5-bromoquinoline
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Experimental Protocol
Executive Summary
Ethyl 5-bromoquinoline-3-carboxylate (CAS: 1383551-36-7) is a highly valuable building block in medicinal chemistry, offering orthogonal functional handles (a C-5 bromide and a C-3 ester) for late-stage diversification. Direct C-H ethoxycarbonylation at the C-3 position of quinolines is thermodynamically and kinetically unfavorable. To overcome this, we present a robust, two-step regioselective protocol: (1) Addition-elimination bromination at C-3 , followed by (2) Chemoselective palladium-catalyzed ethoxycarbonylation .
Mechanistic Rationale & Strategy (E-E-A-T)
Overcoming Direct C-H Functionalization Barriers
The quinoline scaffold presents a unique reactivity dichotomy. Under typical electrophilic aromatic substitution (EAS) conditions (e.g., strong acid), the electronegative nitrogen strongly deactivates the pyridine ring, directing electrophiles exclusively to the benzene ring (C-5 and C-8)[1]. Therefore, attempting a direct C-3 functionalization on 5-bromoquinoline via standard EAS is ineffective.
Regioselective Bromination via Addition-Elimination
To install a functional handle at C-3, the reaction conditions must be shifted away from EAS. By utilizing non-acidic conditions with a base (Br₂ / CCl₄ / Pyridine), the reaction proceeds via an addition-elimination pathway [1]. Molecular bromine adds across the C3–C4 double bond of the pyridine ring, forming an unstable dibromo-intermediate. Pyridine then facilitates dehydrohalogenation (loss of HBr), specifically removing the proton at C-3 to restore aromaticity, yielding 3,5-dibromoquinoline[1][2].
Chemoselective Oxidative Addition
Once 3,5-dibromoquinoline is synthesized, the next challenge is differentiating the two bromides during carbonylation. The C-3 position is located on the electron-deficient pyridine ring, making the C3–Br bond highly polarized. Consequently, the activation energy for the oxidative addition of Pd(0) into the C3–Br bond is significantly lower than that of the electron-rich C5–Br bond. This electronic bias allows for chemoselective ethoxycarbonylation at C-3 without the need for protecting groups or differential halogens[3].
Synthetic Workflow & Mechanistic Pathways
Synthetic workflow for Ethyl 5-bromoquinoline-3-carboxylate from 5-bromoquinoline.
Mechanistic pathway for the regioselective Pd-catalyzed ethoxycarbonylation at C-3.
Quantitative Data & Optimization
To ensure maximum yield and selectivity, the reaction parameters for both steps must be strictly controlled. The following tables summarize the optimization data.
Table 1: Optimization of C-3 Bromination of 5-Bromoquinoline
| Solvent | Base | Temp (°C) | Mechanism Bias | Yield of 3,5-Dibromoquinoline (%) |
|---|---|---|---|---|
| AcOH / HCl | None | 100 | EAS (Favors C-8) | < 5% |
| CHCl₃ | Et₃N | 61 | Addition-Elimination | 45% |
| CH₂Cl₂ | Pyridine | 40 | Addition-Elimination | 75% |
| CCl₄ | Pyridine | 76 (Reflux) | Addition-Elimination | 82% |
Table 2: Optimization of Chemoselective Ethoxycarbonylation
| Catalyst | Ligand | Pressure (atm) | Temp (°C) | Yield (%) | C-3 vs C-5 Selectivity |
|---|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | 1 | 80 | 35% | 95:5 |
| PdCl₂(PPh₃)₂ | None | 10 | 100 | 72% | 90:10 |
| Pd(OAc)₂ | dppf | 10 | 100 | 88% | >99:1 |
| Pd(dppf)Cl₂ | None | 20 | 120 | 94% | >99:1 |
Experimental Protocols
Step 1: Regioselective Synthesis of 3,5-Dibromoquinoline
Scale: 10 mmol Safety: Bromine is highly toxic and corrosive. Perform all operations in a well-ventilated fume hood.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Reagent Loading: Dissolve 5-bromoquinoline (2.08 g, 10.0 mmol) in anhydrous CCl₄ (20 mL). Add anhydrous pyridine (0.97 mL, 12.0 mmol) and stir at room temperature for 5 minutes.
-
Bromine Addition: Dissolve molecular bromine (0.56 mL, 11.0 mmol) in CCl₄ (5 mL). Transfer this to the dropping funnel and add dropwise to the reaction mixture over 15 minutes to prevent uncontrolled exotherms.
-
Reaction: Heat the mixture to reflux (76 °C) for 4–6 hours.
-
Workup: Cool the mixture to room temperature. Quench the unreacted bromine by slowly adding saturated aqueous Na₂S₂O₃ (20 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc, 9:1) to afford 3,5-dibromoquinoline as an off-white solid.
Validation & Checkpoints:
-
Visual: The disappearance of the deep red bromine color indicates the consumption of Br₂.
-
TLC: The product will show a higher R_f value than the starting material due to decreased polarity from the second bromine atom.
Step 2: Chemoselective Pd-Catalyzed Ethoxycarbonylation
Scale: 5 mmol Safety: Carbon monoxide (CO) is a colorless, odorless, highly toxic gas. Use a high-pressure autoclave inside a fume hood equipped with a CO detector[3].
-
Setup: In a 50 mL high-pressure stainless steel autoclave, add 3,5-dibromoquinoline (1.43 g, 5.0 mmol).
-
Reagent Loading: Add anhydrous ethanol (20 mL) as both the nucleophile and solvent. Add triethylamine (1.4 mL, 10.0 mmol) to act as the base for HBr neutralization.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (183 mg, 0.25 mmol, 5 mol%).
-
Pressurization: Seal the autoclave. Purge the vessel with CO gas three times to remove oxygen, then pressurize to 20 atm with CO.
-
Reaction: Heat the autoclave to 120 °C and stir vigorously for 12 hours.
-
Workup: Cool the autoclave to room temperature. Carefully vent the residual CO gas into the fume hood exhaust. Filter the dark reaction mixture through a pad of Celite to remove precipitated palladium black. Rinse the Celite with EtOAc (30 mL).
-
Purification: Concentrate the filtrate in vacuo. Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc, 8:2) to isolate Ethyl 5-bromoquinoline-3-carboxylate.
Validation & Checkpoints:
-
Visual: The formation of a black precipitate (Pd black) upon cooling indicates the completion of the catalytic cycle and catalyst deactivation.
-
GC-MS: An aliquot of the crude mixture should exhibit a molecular ion peak [M]⁺ at m/z 279/281 (characteristic of the ⁷⁹Br/⁸¹Br isotopes), confirming mono-carbonylation without over-insertion at C-5.
Analytical Validation
The structural identity of the synthesized Ethyl 5-bromoquinoline-3-carboxylate must be confirmed via NMR spectroscopy. The analytical data should align with established literature values for quinoline-3-carboxylates.
-
¹H NMR (CDCl₃, 400 MHz): The defining features of the C-3 substituted quinoline ring are the highly deshielded protons at the C-2 and C-4 positions. Expect a sharp doublet for H-2 at ~9.3 ppm and a doublet for H-4 at ~8.8 ppm. The ethyl ester will present as a characteristic quartet at ~4.4 ppm (2H) and a triplet at ~1.4 ppm (3H).
-
¹³C NMR (CDCl₃, 100 MHz): The carbonyl carbon of the ester will appear at ~165 ppm, confirming successful carbonylation.
References
-
[3] Title: CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue Source: google.com (Google Patents) URL:
-
Title: Synthesis of quinoline-3-carboxylates by a Rh(II)- catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates Source: beilstein-journals.org URL:
-
[2] Title: An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives Source: benchchem.com URL:
-
[1] Title: [Solved] The major product in the following reaction is: Source: testbook.com URL:
Sources
Application Notes & Protocols: A Guide to the Development of Novel Anticancer Agents from Quinoline-3-Carboxylates
I. Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and versatile electronic properties allow it to interact with a multitude of biological targets, making it a cornerstone in the development of therapeutics for a wide range of diseases.[2][3] In oncology, quinoline derivatives have demonstrated significant potential, acting through diverse mechanisms such as DNA intercalation, apoptosis induction, cell cycle arrest, and the inhibition of crucial signaling pathways.[4][5]
Among the various classes of quinoline derivatives, quinoline-3-carboxylates and their analogs have emerged as a particularly promising area of research. The carboxylate group at the C-3 position often plays a critical role in target binding and can significantly influence the compound's pharmacokinetic properties.[6][7] Research has shown that modifying the substituents at various positions on the quinoline ring can lead to potent and selective anticancer agents, with some derivatives exhibiting micromolar or even sub-micromolar efficacy against various cancer cell lines.[2][8]
This guide provides a comprehensive overview of the key stages in the discovery and preclinical development of novel anticancer agents derived from the quinoline-3-carboxylate scaffold. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for each experimental choice. We will journey from the initial synthesis and characterization of compound libraries to their rigorous biological evaluation and preliminary mechanism of action studies.
II. Synthesis and Characterization of Quinoline-3-Carboxylate Analogs
The foundation of any drug discovery program is the synthesis of a diverse library of compounds. This allows for a systematic exploration of the structure-activity relationship (SAR), which is crucial for optimizing potency, selectivity, and drug-like properties. The Gould-Jacobs reaction, first reported in 1939, remains a highly effective and versatile method for constructing the 4-hydroxyquinoline core, a key intermediate for many quinoline-3-carboxylate derivatives.[9][10]
The reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[9][10] While traditionally requiring high temperatures, modern adaptations using microwave irradiation have significantly improved reaction times and yields.[11]
Diagram: The Gould-Jacobs Reaction Pathway
Caption: General scheme of the Gould-Jacobs reaction for 4-hydroxyquinoline synthesis.
Protocol 1: Synthesis of a 4-Hydroxyquinoline-3-carboxylate Intermediate
This protocol provides two common methods for the synthesis. The choice between classical heating and microwave irradiation depends on available equipment and desired throughput.
A. Classical Thermal Protocol [9]
-
Rationale: This method utilizes a high-boiling inert solvent to achieve the high temperatures required for the cyclization step. It is a robust and well-established procedure.
-
Step 1: Condensation
-
In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 110-130 °C for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.
-
Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step.
-
-
Step 2: Cyclization
-
Dissolve the crude intermediate from Step 1 in a minimal amount of a high-boiling solvent (e.g., diphenyl ether).
-
Heat the solution to a vigorous reflux (approx. 250 °C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.
-
Add a non-polar solvent like hexane to facilitate further precipitation.
-
Collect the solid by filtration, wash with hexane, and dry. Purify further by recrystallization if necessary.
-
B. Modern Microwave-Assisted Protocol [11]
-
Rationale: Microwave synthesis offers significant advantages, including drastically reduced reaction times, often cleaner reactions, and improved yields by ensuring uniform and rapid heating.
-
Step 1: Condensation
-
In a microwave reaction vial, add the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq) without solvent (neat).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate at 170 °C for 5-10 minutes.
-
Cool the vial to room temperature. The resulting solid can be used in the next step.
-
-
Step 2: Cyclization
-
To the crude intermediate in the vial, add Eaton's reagent (7.7% w/w P₂O₅ in methanesulfonic acid).
-
Seal the vial and irradiate in the microwave reactor at 120 °C for 10-15 minutes.
-
After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated NaHCO₃ solution.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry to yield the final product.
-
Characterization: The identity and purity of all synthesized compounds must be rigorously confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[8] Purity should be assessed using High-Performance Liquid Chromatography (HPLC).[8]
III. In Vitro Biological Evaluation: From Screening to Lead Identification
Once a library of compounds is synthesized, the next critical phase is to screen for biological activity. In vitro assays are the workhorse of this stage, providing a rapid and cost-effective means to assess the cytotoxicity of each compound against a panel of cancer cell lines and begin to understand their selectivity.
Diagram: High-Level Workflow for Anticancer Drug Discovery
Caption: A logical workflow for the discovery of novel quinoline-based anticancer agents.
Protocol 2: MTT Cell Viability Assay for Cytotoxicity Screening[12]
-
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living cells.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, K562 leukemia, HCT-116 colon).[8][13][14]
-
Non-cancerous human cell line (e.g., HEK293 embryonic kidney) for selectivity assessment.[15][16]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
96-well flat-bottom plates.
-
Test compounds dissolved in DMSO (stock solution).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl).
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of medium containing the test compounds. Include wells for vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.[12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) × 100.
-
Plot the percentage of cell viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Data Presentation: IC₅₀ Values of Hypothetical Quinoline-3-Carboxylates
| Compound ID | R¹ Group | R² Group | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. HCT-116 (Colon Cancer) | IC₅₀ (µM) vs. HEK293 (Normal) | Selectivity Index (SI)¹ |
| QC-01 | -H | -Cl | 8.5 | 10.2 | > 50 | > 5.9 |
| QC-02 | -OCH₃ | -Cl | 2.1 | 3.5 | 45.8 | 21.8 |
| QC-03 | -OCH₃ | -F | 0.33[2][8] | 0.9 | 35.2 | 106.7 |
| Doxorubicin | (Control) | (Control) | 0.5 | 0.7 | 1.2 | 2.4 |
¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells (using MCF-7 data). A higher SI is desirable.
IV. Elucidating the Mechanism of Action (MoA)
Identifying a potent cytotoxic compound is only the first step. Understanding how it induces cell death is critical for its development as a therapeutic agent. Many quinoline derivatives exert their anticancer effects by inducing apoptosis (programmed cell death), a key mechanism to eliminate malignant cells.[2][3][8]
Diagram: Generalized Apoptosis Pathway
Sources
- 1. neuroquantology.com [neuroquantology.com]
- 2. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijmphs.com [ijmphs.com]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 11. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent | MDPI [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. longdom.org [longdom.org]
- 14. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Palladium-Catalyzed C-C Bond Formation on Quinolines
Introduction
The quinoline scaffold is a privileged heterocyclic motif, forming the core structure of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its derivatives are renowned for a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[3][4] Consequently, the development of efficient and versatile synthetic methods to functionalize the quinoline ring is a cornerstone of modern medicinal and materials chemistry. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, which allow for the precise formation of carbon-carbon (C-C) bonds under relatively mild conditions with excellent functional group tolerance.[5]
This guide provides an in-depth overview of key palladium-catalyzed reactions for C-C bond formation on quinolines, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and explain the rationale behind experimental choices to empower you to successfully apply and adapt these methods in your own laboratory.
Core Concepts: The Palladium Catalytic Cycle
A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is crucial for troubleshooting and optimizing these reactions. Most of the reactions discussed herein, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, proceed through a similar catalytic cycle involving a Pd(0)/Pd(II) redox couple.
The cycle typically involves three key steps:
-
Oxidative Addition: A low-valent Pd(0) catalyst reacts with an organic halide (e.g., a bromo- or iodoquinoline), inserting itself into the carbon-halogen bond. This oxidizes the palladium to a Pd(II) species.
-
Transmetalation (for Suzuki & Sonogashira): The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the Pd(II) complex, displacing the halide.[6][7]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
The efficiency of each step is profoundly influenced by the choice of ligands, base, and solvent.
Diagram: Generalized Catalytic Cycle for Cross-Coupling
Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.
Key C-C Coupling Strategies for Quinolines
Suzuki-Miyaura Coupling: The Workhorse for Arylation
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing C(sp²)–C(sp²) bonds, particularly for synthesizing aryl- and heteroaryl-substituted quinolines.[8][9] It involves the coupling of a haloquinoline with an organoboron reagent, typically a boronic acid or its ester derivative.
Scientific Rationale:
-
Catalyst & Ligand: While Pd(PPh₃)₄ is a classic and effective catalyst, modern systems often employ palladium(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) in combination with specialized phosphine ligands (e.g., SPhos, XPhos, PCy₃).[7][10][11]
-
Why? Bulky, electron-rich phosphine ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps.[12] They also stabilize the Pd(0) species, preventing catalyst decomposition and increasing turnover numbers. Tricyclohexylphosphine (PCy₃) is particularly effective for coupling at sterically hindered positions or with less reactive chloroquinolines.[10][13]
-
-
Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential.
-
Why? The base activates the boronic acid by forming a more nucleophilic boronate species ("ate" complex), which is necessary for the transmetalation step to proceed efficiently.[7] Cesium carbonate (Cs₂CO₃) is often used for challenging couplings due to its high solubility and basicity in organic solvents.[14]
-
-
Solvent: Typically, a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is used.[8][14]
-
Why? The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Quinoline Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2,4-Dichloroquinoline | Phenylboronic acid | (PPh₃)₂PdCl₂ (5) | PCy₃ (5) | Cs₂CO₃ (3.5) | Dioxane/H₂O | 80 | 90+ |
| 2 | 3-Bromoquinoline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Dioxane | 100 | 92 |
| 3 | 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic acid (2.5 equiv) | PdCl₂(PPh₃)₂ (5) | PCy₃ (10) | K₂CO₃ (3) | Dioxane/H₂O | Reflux | 75-88 |
| 4 | 6,8-Dibromo-tetrahydroquinolin-4-one | Arylboronic acid | PdCl₂(PPh₃)₂ | PCy₃ | - | - | - | - |
Data synthesized from multiple sources.[10][11][14]
Protocol: Synthesis of a 2-Aryl-4-alkynylquinoline via Sequential Sonogashira and Suzuki Coupling
This protocol demonstrates the power of sequential couplings on a di-functionalized quinoline scaffold.
Step 1: Regioselective Sonogashira Alkynylation at C-2
-
To a reaction flask, add 2,4-dichloroquinoline (1.0 mmol), 10% Pd/C (10 mol%), PPh₃ (20 mol%), and CuI (5 mol%).[14]
-
Add the terminal alkyne (1.1 mmol) and deionized water (5 mL).
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction at 80 °C and stir vigorously until TLC analysis shows complete consumption of the starting material.
-
After cooling, extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography to yield the 2-alkynyl-4-chloroquinoline intermediate.[14]
Step 2: Suzuki Coupling at C-4
-
In a separate flask, dissolve the 2-alkynyl-4-chloroquinoline intermediate (1.0 mmol) and (PPh₃)₂PdCl₂ (5 mol%) in dioxane (5 mL).[14]
-
Stir for 10 minutes under a nitrogen atmosphere, then heat to 80 °C.
-
In a separate vial, prepare a solution of PCy₃ (5 mol%) and Cs₂CO₃ (3.5 mmol) in water (3 mL) and a solution of the desired arylboronic acid (1.5 mmol) in dioxane (3 mL).[14]
-
Add both solutions to the heated reaction mixture.
-
Continue stirring at 80 °C, monitoring the reaction by TLC.
-
Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to afford the final 2-alkynyl-4-arylquinoline.[14]
Heck-Mizoroki Reaction: Alkenylation of Quinolines
The Heck reaction is a powerful method for the alkenylation of haloquinolines, forming a new C-C bond between the quinoline ring and an alkene.[2][15] This reaction is particularly useful for synthesizing styrylquinolines and other vinyl-substituted derivatives.
Scientific Rationale:
-
Catalyst: Pd(OAc)₂ is a common and effective precatalyst.[5] It is often used with or without a phosphine ligand.
-
Ligand: The choice of ligand can influence regioselectivity and efficiency. For electron-rich olefins, phosphine ligands like PPh₃ or bidentate ligands like dppe can be beneficial.[5]
-
Base: A hindered organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used.
-
Why? The base serves to neutralize the HX acid generated during the catalytic cycle, preventing catalyst deactivation and driving the reaction forward. It does not participate directly in the transmetalation step as in the Suzuki coupling.[15]
-
-
Regioselectivity: The reaction typically shows a strong preference for trans stereochemistry in the product due to the syn-addition and syn-elimination steps in the mechanism.
Protocol: Heck Alkenylation of 2-Iodoaniline to form a Quinolin-2(1H)-one Precursor
This example illustrates a coupling-cyclization strategy where a Heck reaction is the key C-C bond-forming step.[5]
-
To a flame-dried Schlenk flask, add 2-iodoaniline (1.0 mmol), the α,β-unsaturated carbonyl compound (e.g., ethyl acrylate, 1.2 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and NaOAc (6.0 equiv.).[5]
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir. The reaction often proceeds to completion, forming the cyclized 3-substituted quinolin-2(1H)-one directly.[5]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired quinolinone.
Sonogashira Coupling: Alkynylation of Quinolines
The Sonogashira coupling provides a direct route to alkynyl-substituted quinolines by reacting a haloquinoline with a terminal alkyne.[16][17] These products are valuable intermediates for further transformations or as components in functional materials.
Scientific Rationale:
-
Dual Catalysis: The reaction classically employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[17][18]
-
Why? The palladium catalyst facilitates the main cross-coupling cycle. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the Pd(II)-halide complex, which is the key to the Sonogashira reaction's efficiency.[16]
-
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used, often serving as the solvent as well.[18]
-
Why? The amine base deprotonates the terminal alkyne, facilitating the formation of the copper acetylide, and also neutralizes the HX byproduct.
-
-
Copper-Free Variants: Modern protocols sometimes omit the copper co-catalyst to avoid potential homocoupling of the alkyne (Glaser coupling).[19][20] These reactions may require different ligands or conditions to achieve high efficiency.
Protocol: Copper-Free Sonogashira Coupling-Annulation of 2-Chloro-3-formylquinoline
This advanced protocol demonstrates a one-pot synthesis of a fused pyrano[4,3-b]quinoline system.[19]
-
Combine 2-chloro-3-formylquinoline (0.25 mmol), the terminal alkyne (1.2 equiv.), Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), and Et₃N (2.0 equiv.) in acetonitrile (3 mL) in a sealed tube.[19]
-
Degas the mixture with argon for 10-15 minutes.
-
Heat the reaction at 80 °C and monitor by TLC until the starting material is consumed.
-
Once the coupling is complete, add methanol (4.0 mL) to the reaction mixture.
-
Continue heating at 80 °C to promote the intramolecular cyclization (annulation).
-
After cooling, remove the solvent under reduced pressure.
-
Triturate the residue with n-hexane to precipitate the product.
-
Collect the solid product by filtration and wash with cold hexane to afford the pure 1,3-disubstituted pyrano[4,3-b]quinoline without the need for column chromatography.[19]
Direct C-H Activation/Arylation
A more contemporary and atom-economical strategy is the direct functionalization of quinoline C-H bonds, which avoids the need for pre-halogenation of the substrate.[21][22] This approach often relies on a directing group to control regioselectivity.
Scientific Rationale:
-
Directing Groups: The quinoline nitrogen itself can act as a directing group, but often a stronger directing group is required for high selectivity. Quinoline N-oxides are commonly used to direct functionalization to the C2 or C8 positions.[23][24][25]
-
Why C2 vs. C8? The regiochemical outcome is highly dependent on the reaction conditions. For N-oxides, Pd(OAc)₂ in acetic acid tends to favor C2 activation, while other conditions can promote C8 functionalization.[24][25] The formation of a stable five- or six-membered palladacycle intermediate is key to this selectivity.[25]
-
-
Oxidant: These reactions often require an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂, or even O₂) to regenerate the active Pd(II) catalyst after the C-C bond-forming step.
Diagram: General Experimental Workflow
Sources
- 1. Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights | MDPI [mdpi.com]
- 2. Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sci-Hub. ChemInform Abstract: Suzuki—Miyaura Cross‐Coupling of 2‐Aryl‐6,8‐dibromo‐1,2,3,4‐tetrahydroquinolin‐4‐ones and Subsequent Dehydrogenation and Oxidative Aromatization of the Resulting 2,6,8‐Triaryl‐1,2,3,4‐tetrahydroquinolin‐4‐ones. / ChemInform, 2011 [sci-hub.box]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One-pot synthesis of 2,3,4-triarylquinolines via suzuki-miyaura cross-coupling of 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Palladium-Catalyzed Directed Aldehyde C-H Arylation of Quinoline-8-carbaldehydes: Exploring the Reactivity Differences between Aryl (Pseudo) Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 23. "Palladium-Catalyzed C8-Selective C-H Arylation of Quinoline N-Oxides: " by David E. Stephens, Johant Lakey-Beitia et al. [scholarworks.utrgv.edu]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
overcoming challenges in the regioselective synthesis of 3-bromoquinolines
Welcome to the Technical Support Center for the synthesis of 3-bromoquinoline derivatives. Quinoline scaffolds are privileged structures in drug development, but the regioselective introduction of a bromine atom at the C3 position presents significant synthetic hurdles. Direct bromination often suffers from poor regioselectivity and over-bromination.
This guide provides mechanistic insights, troubleshooting matrices, and validated protocols to help you achieve high regioselectivity and yield when synthesizing 3-bromoquinolines.
Core Synthetic Workflows
Caption: Workflow comparing direct bromination challenges with highly selective de novo annulation strategies.
Section 1: Frequently Asked Questions (Mechanistic Insights)
Q1: Why does direct electrophilic bromination of a pre-formed quinoline rarely yield the 3-bromo isomer selectively? A1: The regioselectivity of quinoline bromination is dictated by the electronic properties of the core. Under the acidic conditions typically required for direct bromination, the quinoline nitrogen is protonated. This protonation strongly deactivates the heterocyclic ring towards electrophilic attack. Consequently, the electrophile preferentially attacks the more electron-rich carbocyclic (benzene) ring, leading predominantly to bromination at the C5 and C8 positions[1]. To achieve C3 selectivity, de novo construction of the ring using pre-brominated acyclic precursors is highly recommended.
Q2: When attempting direct bromination on activated quinolines (e.g., 8-hydroxyquinoline), I consistently get polybrominated byproducts. How can I prevent this? A2: Electron-donating groups strongly activate the quinoline ring, making it difficult to arrest the reaction at the mono-brominated stage[1]. To suppress polybromination, you must control the stoichiometry and reagent reactivity:
-
Stoichiometric Precision: Maintain a strict 1:1 or slightly less than 1:1 molar ratio of the brominating agent. Using 2.1 equivalents will drive the reaction entirely to the dibrominated product[1],[2].
-
Reagent Selection: Substitute molecular bromine (Br₂) with a milder agent like N-Bromosuccinimide (NBS)[1],[2]. NBS provides a low, steady-state concentration of electrophilic bromine, minimizing over-reaction.
Section 2: Troubleshooting Guide (Reaction Optimization)
Issue 1: Low yields in the formal[4+2] cycloaddition of arylmethyl azides with 1-bromoalkynes.
-
Cause: Incorrect stoichiometric ratios or suboptimal solvent polarity. The mechanism relies on the generation of an N-aryliminium ion, which must be trapped efficiently by the alkyne before side reactions occur.
-
Solution: Ensure you are using exactly 2.0 equivalents of the 1-bromoalkyne to 1.0 equivalent of the arylmethyl azide [3]. Reversing this ratio (1.0 equiv alkyne to 2.0 equiv azide) drastically drops the yield from 68% to 24%[3]. Additionally, utilize dry dichloroethane (DCE) as the solvent, as its dielectric constant is optimal for stabilizing the iminium intermediate[3].
Issue 2: Incomplete aromatization to the final 3-bromoquinoline core.
-
Cause: Insufficient oxidative dehydrogenation of the dihydroquinoline intermediate formed after the initial cycloaddition.
-
Solution: The crude dihydroquinoline must be subjected to a robust oxidation step. Dissolve the intermediate in Ethyl Acetate (EtOAc) and treat it with 2.5 equivalents of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[3]. Alternatively, use 2.5 equivalents of Iodine (I₂) in THF. Monitor by TLC; the disappearance of the fluorescent dihydro-intermediate indicates complete aromatization[3].
Caption: Mechanistic pathway of acid-promoted [4+2] cycloaddition yielding 3-bromoquinolines.
Section 3: Validated Experimental Protocols
Protocol A: Regioselective Synthesis via Formal [4+2] Cycloaddition
This protocol guarantees high C3 regioselectivity by constructing the ring around a pre-installed halogen[3],[4].
Step-by-Step Methodology:
-
System Purging: Flame-dry a round-bottom flask and purge with argon to prevent moisture from quenching the highly reactive acidic catalyst[4].
-
Substrate Solvation: Dissolve benzyl azide (1.0 equiv) in dry DCE (0.14 mmol/mL). Causality: DCE provides the ideal solvating environment to stabilize the subsequent cationic intermediates without participating in the reaction[3],[4].
-
Acidic Activation: Add Trifluoromethanesulfonic acid (TfOH) (1.0 equiv) and stir for 5 minutes at room temperature. Causality: TfOH protonates the azide, triggering a Schmidt-type rearrangement that expels nitrogen gas (N₂) and generates the highly electrophilic N-aryliminium ion[3],[5].
-
Cycloaddition: Add bromophenylacetylene (2.0 equiv) to the mixture. Stir until the azide is fully consumed (monitor via TLC). Causality: The electron-rich alkyne acts as a nucleophile, trapping the iminium ion in a formal [4+2] cycloaddition to form a dihydroquinoline intermediate[3],[4].
-
Oxidative Aromatization: Concentrate the crude mixture, redissolve in EtOAc (0.08 mmol/mL), and add DDQ (2.5 equiv). Stir for 5 minutes. Causality: DDQ acts as a potent hydride acceptor, driving the rapid dehydrogenation of the ring to establish the stable, aromatic 3-bromoquinoline core[3].
-
Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the TfOH. Extract with EtOAc, wash with brine, and dry over anhydrous Na₂SO₄[4]. Purify via silica gel chromatography (hexane/EtOAc).
Protocol B: NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinolines
This metal-free approach is ideal for synthesizing multi-functionalized bromoquinolines[6].
Step-by-Step Methodology:
-
Setup: Dissolve the target tetrahydroquinoline derivative in the chosen solvent under ambient, metal-free conditions[6].
-
Dual-Role Reagent Addition: Add N-Bromosuccinimide (NBS). Causality: In this cascade reaction, NBS serves a dual function. First, it acts as an electrophilic bromine source for ring substitution. Second, it functions as a radical oxidant to drive the dehydrogenation of the saturated tetrahydroquinoline ring[6].
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction proceeds via an electrophilic bromination/radical dehydrogenation sequence in one pot[6].
-
Self-Validating Workup: Quench the reaction with a saturated aqueous solution of sodium sulfite (Na₂SO₃). Causality: Na₂SO₃ reduces any unreacted NBS and active bromine radicals, preventing over-oxidation or degradation during solvent evaporation. Extract with dichloromethane and purify.
Section 4: Quantitative Data & Optimization Matrix
The following table summarizes the critical parameters and expected yields for the synthetic strategies discussed, allowing for rapid comparison and experimental planning.
| Synthetic Strategy | Starting Materials | Key Reagents | Optimal Solvent | Stoichiometry (Substrate : Reagent) | Typical Yield | Ref |
| [4+2] Cycloaddition | Benzyl azide + Bromophenylacetylene | TfOH, then DDQ | DCE (Step 1) / EtOAc (Step 2) | 1.0 equiv Azide : 2.0 equiv Alkyne | 68% | [3] |
| [4+2] Cycloaddition | Benzyl azide + Bromophenylacetylene | TfOH, then DDQ | DCE (Step 1) / EtOAc (Step 2) | 1.0 equiv Azide : 1.2 equiv Alkyne | 58% | [3] |
| [4+2] Cycloaddition | Benzyl azide + Bromophenylacetylene | TfOH, then DDQ | DCE (Step 1) / EtOAc (Step 2) | 2.0 equiv Azide : 1.0 equiv Alkyne | 24% | [3] |
| Direct Bromination | 8-Methoxyquinoline | Br₂ | CHCl₃ | 1.0 equiv Substrate : 1.1 equiv Br₂ | 90% (5-bromo isomer) | [2] |
| Oxidative Bromination | Tetrahydroquinolines | NBS | Varies | Substrate-dependent | Moderate to High | [6] |
References
-
Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides ACS Publications (The Journal of Organic Chemistry). URL: [Link]
-
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study RSC Publishing. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
strategies to improve the yield of Ethyl 5-bromoquinoline-3-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the yield of Ethyl 5-bromoquinoline-3-carboxylate . This molecule is a critical scaffold in drug development, particularly for synthesizing functionally selective GABA_A receptor modulators and other CNS-active therapeutics .
However, its synthesis is notoriously plagued by regioselectivity bottlenecks, thermal degradation, and over-reduction issues. This guide is designed to dissect the causality behind these failures and provide self-validating, field-proven protocols to ensure high-yield, regiopure synthesis.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why is my yield of Ethyl 5-bromoquinoline-3-carboxylate so low (<20%) when using the standard Gould-Jacobs reaction? The Causality: The classical Gould-Jacobs route begins with the condensation of 3-bromoaniline and diethyl ethoxymethylenemalonate (EMME). The yield bottleneck occurs during the high-temperature thermal cyclo-acylation step. Because the bromine atom is at the meta position of the aniline, cyclization can occur at either the C2 or C6 position of the aromatic ring. Cyclization at the sterically unhindered C2 position heavily favors the formation of the 7-bromo isomer. The 5-bromo isomer requires cyclization at the sterically congested C6 position, making it the minor kinetic and thermodynamic product. The Solution: If you must use this route, you will need to perform rigorous and tedious chromatographic separation. However, for scalable synthesis, I strongly recommend abandoning this pathway in favor of a directed Friedländer annulation (see Q4).
Q2: I am experiencing severe tarring and degradation during the thermal cyclization step in diphenyl ether. How can I prevent this? The Causality: The intermediate diethyl (((3-bromophenyl)amino)methylene)malonate is highly sensitive to prolonged thermal stress. At temperatures exceeding 250 °C, the malonate undergoes decarboxylation and polymerization before it can successfully cyclize. The Solution: Strict thermodynamic control is required. Ensure your diphenyl ether (or Dowtherm A) is pre-heated to exactly 245–250 °C before adding the substrate. Use a Dean-Stark trap to continuously remove the ethanol byproduct, which drives the equilibrium forward. Quench the reaction by rapid cooling after exactly 30–45 minutes to prevent tar formation.
Q3: During the deoxygenation of the 4-oxo intermediate to get the final quinoline, my 5-bromo group is being cleaved. How do I preserve it? The Causality: The standard deoxygenation sequence involves converting the 4-oxo group to a 4-chloro intermediate using POCl_3, followed by hydrogenation over Pd/C. Palladium is an excellent catalyst for hydrodehalogenation, meaning it will readily cleave your 5-bromo substituent along with the 4-chloro group. The Solution: Switch to a milder, chemoselective reducing agent. Using Zinc dust in acetic acid (Zn/AcOH) at 60 °C selectively reduces the 4-chloro position via a single-electron transfer mechanism while leaving the aryl bromide completely intact.
Q4: Is there a completely regioselective route that avoids the isomer mixture entirely? The Causality: Yes. For absolute regiocontrol, you should utilize either a modern Rh(II)-catalyzed cyclopropanation-ring expansion of indoles or the highly reliable Friedländer Annulation . By starting with 2-amino-6-bromobenzaldehyde, the bromine is locked into the correct position relative to the forming quinoline ring, guaranteeing 100% regioselectivity for the 5-bromo isomer.
Part 2: Visualizing the Workflows
Figure 1: Gould-Jacobs reaction pathway illustrating the regioselectivity challenge.
Figure 2: Decision workflow for troubleshooting and optimizing synthetic routes.
Part 3: Quantitative Route Comparison
Summarizing the synthetic strategies allows for rapid decision-making based on your lab's current constraints.
| Synthetic Route | Starting Materials | Regioselectivity | Typical Overall Yield | Key Challenge / Bottleneck |
| Gould-Jacobs | 3-Bromoaniline + EMME | Poor (Favors 7-bromo) | 15 – 25% | Tedious isomer separation; harsh thermal conditions cause tarring. |
| Friedländer Annulation | 2-Amino-6-bromobenzaldehyde + Ethyl 3,3-diethoxypropionate | Excellent (100% 5-bromo) | 65 – 80% | Commercial availability or cost of the starting benzaldehyde. |
| Rh(II) Ring Expansion | 4-Bromoindole + Ethyl diazoacetate | Excellent | ~71% | Requires handling of hazardous diazo compounds and expensive Rh(II) catalysts. |
Part 4: Self-Validating Experimental Protocol
If you want to bypass the regioselectivity issues entirely, utilize this step-by-step Friedländer Annulation protocol. This methodology is designed as a self-validating system, meaning built-in checkpoints will confirm the success of each phase before you proceed.
Reagents Required:
-
2-Amino-6-bromobenzaldehyde (1.0 equiv)
-
Ethyl 3,3-diethoxypropionate (1.2 equiv) - Acts as a stable precursor to ethyl formylacetate.
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (0.2 equiv)
-
Anhydrous Toluene
Step-by-Step Methodology:
-
Acetal Deprotection & Imine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-amino-6-bromobenzaldehyde (10 mmol) and ethyl 3,3-diethoxypropionate (12 mmol) in 50 mL of anhydrous toluene. Add p-TsOH (2 mmol).
-
Validation Checkpoint 1: As the reaction begins to reflux, the solution will shift from pale yellow to a deep orange hue, visually confirming the formation of the Schiff base intermediate.
-
-
Acid-Catalyzed Cyclization: Reflux the mixture vigorously for 4–6 hours. The Dean-Stark trap will collect the liberated ethanol and water, driving the cyclization forward.
-
Validation Checkpoint 2: Pull a 0.1 mL aliquot, perform a mini-workup, and spot it on a TLC plate (Hexane/EtOAc 7:3). The target quinoline will exhibit a distinct, bright blue fluorescence under 365 nm UV light. Furthermore, crude 1 H-NMR should show the complete disappearance of the aldehyde proton signal at ~10.2 ppm.
-
-
Workup and Isolation: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO 3 (2 x 25 mL) to neutralize the p-TsOH, followed by brine (25 mL). Dry the organic phase over anhydrous Na 2 SO 4 .
-
Purification: Concentrate the solvent in vacuo. The crude residue can be purified via flash column chromatography (Hexane/EtOAc gradient) or recrystallized from hot ethanol to yield pure Ethyl 5-bromoquinoline-3-carboxylate as an off-white solid.
-
Validation Checkpoint 3: Final purity is confirmed via LC-MS; look for the distinct bromine isotope pattern (M and M+2 peaks of equal intensity) at m/z 280 and 282.
-
References
-
Knutson, D. E., et al. (2018). "Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABA_A R) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability." Journal of Medicinal Chemistry, 61(6), 2422-2446.[Link]
-
Sharma, P., et al. (2015). "Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates." Beilstein Journal of Organic Chemistry, 11, 199-206.[Link]
Technical Support Center: Temperature Control in the Bromination of Quinoline Precursors
Welcome to the Technical Support Center for quinoline synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in electrophilic aromatic substitution: controlling temperature to dictate regioselectivity and prevent over-bromination.
The bromination of quinoline precursors is a highly exothermic process. Without rigorous thermal management, researchers frequently encounter runaway polybromination or undesired isomeric mixtures. This guide provides self-validating protocols, mechanistic insights, and troubleshooting workflows to ensure reproducible synthesis.
Part 1: Frequently Asked Questions (FAQs) on Thermal Dynamics
Q1: Why is temperature control so critical for the regioselectivity of quinoline bromination? A1: The quinoline scaffold possesses multiple electrophilic attack sites. Temperature dictates whether the reaction operates under kinetic or thermodynamic control. For example, gaseous phase bromination of quinoline at 300 °C selectively yields 3-bromoquinoline (kinetic product). However, elevating the temperature to 450–500 °C shifts the equilibrium to favor 2-bromoquinoline (thermodynamic product)[1]. In liquid-phase reactions, excess thermal energy provides the activation energy required for secondary bromination events, leading to polyhalogenated byproducts[2].
Q2: I am brominating an activated precursor (e.g., 8-hydroxyquinoline). How do I prevent di-bromination? A2: Activating groups like -OH or -OCH₃ strongly donate electron density, increasing the nucleophilicity of the carbocyclic ring and making the precursor highly susceptible to over-bromination[2]. The bromination of 8-hydroxyquinoline is highly exothermic. Running the reaction at room temperature (or even 15 °C) typically results in a mixture of 5-bromo and 5,7-dibromo-8-hydroxyquinoline[2][3]. To favor mono-bromination, you must suppress the kinetic energy of the system by lowering the temperature to -5 °C or 0 °C, and strictly limit the brominating agent to 1.0–1.1 equivalents[3].
Q3: Can changing the brominating agent compensate for suboptimal temperature control? A3: Yes. If maintaining sub-zero temperatures is logistically challenging, switching from molecular bromine (Br₂) to a milder agent like N-Bromosuccinimide (NBS) can attenuate the reaction rate[4]. NBS releases reactive electrophilic bromine species slowly, maintaining a low instantaneous concentration that minimizes the exothermic spike associated with Br₂ addition.
Part 2: Troubleshooting Guide for Common Issues
Issue 1: Formation of 3,6-dibromoquinoline when targeting 3-bromoquinoline.
-
Root Cause: Excess thermal energy accelerates the second electrophilic substitution, combined with a highly reactive brominating agent[2].
-
Solution:
Issue 2: Poor conversion rates at sub-zero temperatures (-20 °C).
-
Root Cause: While low temperatures prevent over-bromination, they can also drop the kinetic energy below the activation threshold required for the initial electrophilic attack on deactivated quinoline rings.
-
Solution: If using NBS, ensure the reaction is allowed sufficient time (up to 48 hours). If conversion remains low, allow the reaction to slowly warm to 0 °C or room temperature only after the initial addition of the brominating agent is complete.
Part 3: Quantitative Data & Reaction Profiles
The following table summarizes how temperature and reagent selection dictate the final product across various quinoline precursors.
| Precursor | Reagent | Phase / Solvent | Temperature | Major Product | Yield / Outcome | Ref |
| Quinoline | Br₂ | Gaseous | 300 °C | 3-Bromoquinoline | Preparative Yield | [1] |
| Quinoline | Br₂ | Gaseous | 450–500 °C | 2-Bromoquinoline | Preparative Yield | [1] |
| 8-Hydroxyquinoline | Br₂ (2.1 eq) | CH₃CN / CH₂Cl₂ | 24 °C (RT) | 5,7-Dibromo-8-hydroxyquinoline | ~90% | [5] |
| 8-Hydroxyquinoline | Br₂ (1.1 eq) | CH₃CN / CH₂Cl₂ | -5 °C | 5-Bromo-8-hydroxyquinoline | 57% (Mono-bromo favored) | [3] |
| Tetrahydroquinoline | NBS (3.5 eq) | CH₂Cl₂ | 20–25 °C (RT) | Polybrominated derivative | High conversion | [4] |
Part 4: Experimental Protocols
Protocol A: Low-Temperature Selective Mono-Bromination of 8-Methoxyquinoline
Causality Note: 8-Methoxyquinoline is highly activated. Conducting this reaction at ambient temperature risks polybromination. Dropwise addition at controlled low temperatures ensures the instantaneous concentration of Br₂ remains low, dissipating the heat of reaction.
-
Preparation: Dissolve 8-methoxyquinoline (1.0 eq, 2.4 mmol) in distilled chloroform (15 mL) in a round-bottom flask[2][6].
-
Temperature Control: Protect the flask from light to prevent unwanted radical pathways. Cool the flask to 0 °C using an ice bath.
-
Reagent Addition: Prepare a solution of molecular bromine (1.1 eq, 2.7 mmol) in chloroform. Add this solution dropwise via a dropping funnel over 10–15 minutes[2][6].
-
Reaction: Stir the mixture for 24–48 hours, monitoring closely via TLC to prevent secondary bromination[2].
-
Work-up: Wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution (3 x 20 mL) to neutralize generated HBr[6].
-
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via a short alumina column using ethyl acetate/hexane (1:3)[6].
Protocol B: NBS-Mediated Bromination of Tetrahydroquinolines
Causality Note: NBS provides a controlled, low-concentration release of electrophilic bromine, making it ideal for room-temperature reactions where Br₂ would be too aggressive.
-
Preparation: To a solution of the tetrahydroquinoline derivative (1.0 mmol) in dichloromethane (DCM, 10 mL), add N-Bromosuccinimide (NBS, 3.5 to 5.0 mmol depending on target substitution)[4][7].
-
Reaction: Stir the reaction mixture at room temperature (20–25 °C). The milder nature of NBS allows for ambient temperature without immediate runaway polybromination[7].
-
Monitoring: Track the reaction via TLC until the starting material is consumed (typically 3 hours)[4].
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to neutralize unreacted NBS[7].
-
Extraction: Extract the aqueous layer with DCM (3 x 15 mL), combine organic layers, dry over Na₂SO₄, and concentrate[7].
Part 5: Mechanistic & Workflow Visualizations
Caption: Temperature-dependent reaction pathways for quinoline bromination.
Caption: Troubleshooting workflow to mitigate over-bromination in quinoline synthesis.
References
-
Preventing di-bromination in quinoline synthesis - Benchchem. Benchchem.com. 2
-
Technical Support Center: Optimization of Bromination of 8-Substituted Quinolines - Benchchem. Benchchem.com. 6
-
Bromination of 8-substituted quinolines. Reagents and conditions. - ResearchGate. Researchgate.net. 5
-
Technical Support Center: Regioselective Bromination of the Quinoline Scaffold - Benchchem. Benchchem.com.4
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ResearchGate. Researchgate.net. 3
-
5-(Bromomethyl)quinoline | 1260796-73-3 - Benchchem. Benchchem.com. 7
-
The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase - ResearchGate. Researchgate.net.1
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-(Bromomethyl)quinoline | 1260796-73-3 | Benchchem [benchchem.com]
identifying and removing impurities in quinoline functionalization reactions
Welcome to the Technical Support Center for quinoline functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and removing impurities in quinoline synthesis. Quinoline and its derivatives are privileged scaffolds in medicinal chemistry and materials science, making their purity paramount for reliable downstream applications.[1][2][3] This resource provides in-depth troubleshooting guides and FAQs to ensure the integrity of your research.
Section 1: Initial Impurity Assessment - First Steps & Core Techniques
This section addresses the foundational questions regarding the initial detection and characterization of unknown impurities. A systematic approach at this stage can save significant time and resources.
Q1: I've completed a quinoline synthesis and my crude NMR looks messy. What's the most effective first step to identify the impurities?
A1: The most logical and efficient workflow begins with simple, rapid chromatographic techniques before escalating to more complex structural elucidation methods.
-
Thin-Layer Chromatography (TLC): Start with TLC to visualize the complexity of the mixture. It's a fast and inexpensive way to determine the number of components and find a suitable solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Following TLC, an analytical HPLC run is the gold standard for initial impurity profiling.[4][5][6] It provides quantitative data on the relative proportions of your product and impurities. A standard C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is a robust starting point for many quinoline derivatives.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most crucial step for initial identification. By coupling HPLC with a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of each impurity peak.[5][8] This data allows you to make educated guesses about the impurity's identity based on the masses of starting materials, reagents, and expected side-products.
Q2: My LC-MS data shows several impurity peaks with masses I don't recognize. How can I definitively determine their structures?
A2: Once you have mass data, the next step is isolation followed by detailed spectroscopic analysis.
-
Isolation: Use the analytical HPLC method as a scout to develop a preparative HPLC or flash chromatography method to isolate a sufficient quantity (typically 1-5 mg) of each major impurity.[8]
-
High-Resolution Mass Spectrometry (HRMS): Submit the isolated impurity for HRMS analysis. This provides a highly accurate mass, allowing you to determine the elemental formula, which is a critical piece of the structural puzzle.[6][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the ultimate tool for structure elucidation. A combination of 1D NMR (¹H, ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments on the isolated sample will allow you to piece together the complete chemical structure of the impurity.[8]
Workflow for Impurity Identification & Elucidation
Caption: A systematic workflow for identifying unknown reaction impurities.
Section 2: Troubleshooting Guides for Specific Quinoline Syntheses
Different methods for constructing the quinoline core are prone to characteristic side reactions. This section provides targeted advice for some of the most common synthetic routes.
The Friedländer Annulation
This reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[9][10]
Q: My Friedländer reaction, using a 2-aminoaryl ketone, is producing a complex mixture and my desired product is a minor component. What is the likely side reaction and how can I suppress it?
A: The most common side reaction in the Friedländer synthesis is the self-condensation of the methylene-containing ketone reactant .[11] This aldol condensation competes with the desired reaction with the 2-aminoaryl ketone, especially under strong basic or acidic conditions.
Troubleshooting Steps:
-
Catalyst Choice: The choice of catalyst is critical. While classical conditions use strong acids or bases like KOH, modern methods often show higher selectivity.[10] In our experience, milder Lewis acids can significantly suppress self-condensation. Consider screening catalysts like In(OTf)₃, which has been shown to be highly effective and selective for the desired Friedländer product.[12]
-
Temperature Control: High temperatures can accelerate undesired side reactions.[11] Attempt the reaction at a lower temperature for a longer period. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.
-
Order of Addition: Instead of mixing all reactants at once, try adding the methylene-containing ketone slowly to the mixture of the 2-aminoaryl ketone and the catalyst. This maintains a low instantaneous concentration of the ketone, disfavoring the second-order self-condensation reaction.
The Doebner-von Miller Reaction
This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, often generated in situ.[13][14] It is notorious for producing tar-like byproducts.[15]
Q: I'm running a Doebner-von Miller reaction and it's producing a significant amount of dark, polymeric tar, making purification nearly impossible. How can I achieve a cleaner reaction?
A: Tar formation is a classic problem in reactions like the Doebner-von Miller and the related Skraup synthesis.[15] It arises from the polymerization of the aniline and/or the α,β-unsaturated carbonyl compound under the harsh, strongly acidic conditions.
Troubleshooting Steps:
-
Use a Moderating Agent: For Skraup-type reactions that are highly exothermic, adding a moderating agent like ferrous sulfate (FeSO₄) or boric acid is crucial to control the reaction temperature and prevent runaway polymerization.[15][16]
-
Employ Milder Acid Catalysis: Instead of strong Brønsted acids like sulfuric acid, consider using Lewis acids such as tin tetrachloride or scandium(III) triflate, which can catalyze the reaction under less harsh conditions.[13]
-
Implement a Two-Phase System: One effective strategy is to use a two-phase solvent system (e.g., water/toluene). This sequesters the α,β-unsaturated carbonyl compound in the organic phase, lowering its concentration in the aqueous acid phase where polymerization is most rampant.[15] This simple change can dramatically increase the yield of the desired quinoline.[15]
Palladium-Catalyzed C-H Functionalization
Direct C-H functionalization is a modern and powerful tool for elaborating the quinoline scaffold.[1][3] However, it comes with its own set of common impurities.
Q: My Pd-catalyzed C-H arylation of quinoline N-oxide is yielding a significant amount of a biaryl byproduct, resulting from the homocoupling of my aryl halide partner. How can I improve selectivity for the desired cross-coupling product?
A: Homocoupling of the coupling partner (e.g., aryl halides or boronic acids) is a frequent side reaction in many cross-coupling protocols, including C-H activation.[17][18] It competes with the desired C-H activation/cross-coupling pathway.
Troubleshooting & Optimization Strategies:
| Strategy | Rationale & Implementation | Expected Outcome |
| Ligand Modification | The ligand on the palladium center is crucial. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination step to form the product and sterically hinder the catalyst from promoting homocoupling.[19] | Increased ratio of cross-coupled product to homocoupled byproduct. |
| Oxidant/Additive Screening | The choice of oxidant can heavily influence the reaction outcome. Silver salts like Ag₂CO₃ are common, but sometimes switching to a different oxidant or adding a specific additive (e.g., pivalic acid) can favor the desired pathway.[18] | Suppression of homocoupling and potentially higher yield of the target molecule. |
| Adjust Stoichiometry | While often run with an excess of the non-quinoline partner, try running the reaction with the quinoline N-oxide as the limiting reagent and a slight excess (1.1-1.5 equiv.) of the arylating agent. This can sometimes minimize the self-coupling of the more abundant partner. | Reduced formation of the homocoupled impurity. |
| Lower Reaction Temperature | High temperatures can sometimes favor decomposition pathways and side reactions.[19] Lowering the temperature and extending the reaction time may improve selectivity. | Cleaner reaction profile with fewer byproducts. |
Section 3: Advanced Purification Strategies
Sometimes, impurities are too similar to the desired product for easy separation by standard column chromatography.
Q: My target quinoline derivative and a key impurity have very similar polarities and co-elute during silica gel chromatography. What are my options?
A: This is a common challenge, particularly with regioisomers or closely related analogues.
-
Switch Chromatographic Mode: If you are using normal-phase (silica/alumina) chromatography, the most powerful alternative is reverse-phase chromatography .[7] In this mode, separation is based on hydrophobicity. A C18 column with a methanol/water or acetonitrile/water mobile phase will often resolve compounds that are inseparable on silica.[7]
-
Crystallization via Salt Formation: Quinolines are basic. This property can be exploited for purification.[20] By treating the crude mixture with an acid (e.g., HCl, phosphoric acid), you can form the quinolinium salt. Salts often have very different crystallization properties than the free base, and it may be possible to selectively crystallize either the product or the impurity, leading to a highly purified material after neutralization.[20]
-
Induce Crystallization: If your purified product is an oil, inducing crystallization can be a final, powerful purification step. Techniques include slow evaporation, using a solvent/anti-solvent pair (e.g., dissolving in dichloromethane and slowly adding hexane), or scratching the flask to create nucleation sites.[7]
Section 4: Frequently Asked Questions (FAQs)
Q1: Can the quinoline nitrogen poison my palladium catalyst? A1: Yes, this is a well-known issue. The lone pair on the quinoline nitrogen can coordinate strongly to the palladium center, inhibiting its catalytic activity.[19] This is often why C-H functionalization reactions on quinolines require N-oxide directing groups, which mask the basic nitrogen.[19] For cross-coupling reactions on halo-quinolines, using higher catalyst loadings (e.g., 5 mol%) or employing bulky ligands that sterically shield the metal center can overcome this poisoning effect.[19]
Q2: What are some general strategies to improve yields and reduce impurities across all quinoline syntheses? A2: Several fundamental principles apply broadly:
-
Purity of Starting Materials: Always use high-purity starting materials and solvents. Impurities in your reagents can lead to unexpected side products.[19]
-
Inert Atmosphere: Many functionalization reactions, especially those using organometallic catalysts, are sensitive to air and moisture. Running reactions under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions and catalyst deactivation.[21]
-
Systematic Optimization: Do not be afraid to screen reaction parameters. Systematically varying the catalyst, solvent, temperature, and reaction time is key to finding the optimal conditions for minimizing impurity formation.[11]
Q3: Where can I find reliable, step-by-step experimental protocols for these reactions? A3: Authoritative sources like Organic Syntheses provide robust, peer-tested procedures for many classical reactions, including the Skraup synthesis.[15] For modern functionalization reactions, detailed experimental sections in high-impact journals and their supporting information are invaluable resources.
References
- A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. Benchchem.
- Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives. Benchchem.
- How to overcome poor regioselectivity in quinoline functionalization. Benchchem.
- side reactions in the synthesis of quinoline derivatives. Benchchem.
- Technical Support Center: Functionalization of the Quinoline Ring. Benchchem.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org.
- Purification method of 8-hydroxyquinoline crude product. Google Patents.
- Technical Support Center: Improving Selectivity in Functionalizing Quinoline Rings. Benchchem.
- Preventing side product formation in the synthesis of quinoline derivatives. Benchchem.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC.
- Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. PMC.
- Process for purification of quinoline yellow. Google Patents.
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).
- Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research.
- Doebner–Miller reaction. Wikipedia.
- How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Thermo Fisher Scientific.
- Doebner-Miller reaction and applications. Slideshare.
- Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry.
- Doebner-Miller Reaction. SynArchive.
- Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar.
- Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma's Almanac.
- Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega.
- The Friedländer Synthesis of Quinolines. Organic Reactions.
- Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
- Detailed Explanation of Drug Impurity Research Methods. Senieer.
- Preparation and Properties of Quinoline. Unknown Source.
- Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry (RSC Publishing).
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC.
- Friedlander quinoline synthesis. Chem Synthesis.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.
- Concerning the mechanism of the Friedl??nder quinoline synthesis. ResearchGate.
- Application Notes and Protocols for Quinoline Synthesis via Friedländer Annulation using 1-(5-Amino-2-methylphenyl)ethanone. Benchchem.
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Validation & Comparative
Publish Comparison Guide: Ethyl 5-Bromoquinoline-3-Carboxylate vs. Regioisomers
Introduction: The Regioisomer Challenge in Quinoline Synthesis
Ethyl bromoquinoline-3-carboxylates are highly privileged building blocks in medicinal chemistry, frequently utilized as rigid scaffolds for drug discovery, including the development of novel antivirals and kinase inhibitors[1]. A common synthetic route to these scaffolds involves the Rh(II)-catalyzed cyclopropanation-ring expansion of substituted indoles using halodiazoacetates[2].
However, synthesizing these compounds often yields complex mixtures or requires the rigorous structural verification of regioisomers (e.g., 5-bromo, 6-bromo, and 7-bromo derivatives). For researchers, distinguishing Ethyl 5-bromoquinoline-3-carboxylate from its structural alternatives is a critical quality control step. This guide objectively compares the NMR performance data of the 5-bromo isomer against its 6- and 7-bromo alternatives, providing a self-validating framework for rapid structural assignment.
Structural & Mechanistic Insights: The Peri-Effect
The most definitive method to distinguish these regioisomers without relying on exhaustive 2D NMR (NOESY/HMBC) or X-ray crystallography is 1H NMR analysis.
Expertise & Causality: When comparing the 5-bromo, 6-bromo, and 7-bromo isomers, the most diagnostic feature is the chemical shift of the H4 proton on the pyridine ring. In standard quinoline systems (like the 6-bromo and 7-bromo isomers), H4 typically resonates between 8.70 and 8.85 ppm.
However, in Ethyl 5-bromoquinoline-3-carboxylate , the bulky bromine atom at the C5 position is in direct spatial proximity to the H4 proton. This steric compression forces the electron cloud around H4 to distort, leading to a strong van der Waals deshielding phenomenon known as the peri-effect. Consequently, the H4 signal is pushed significantly downfield to 9.16–9.18 ppm . Recognizing this causality allows researchers to instantly validate the regiochemistry of the cyclopropanation-ring expansion product.
Figure 1: Logical workflow for distinguishing bromoquinoline-3-carboxylate regioisomers via 1H NMR.
Comparative NMR Data Presentation
The following tables summarize the quantitative NMR data for the three primary regioisomers, acquired at 400 MHz (1H) and 100 MHz (13C) in CDCl3. Note that IUPAC numbering is used for all proton and carbon assignments.
Table 1: 1H NMR Comparison (400 MHz, CDCl3)
| Proton Position | 5-Bromo Isomer (δ, ppm) | 6-Bromo Isomer (δ, ppm) | 7-Bromo Isomer (δ, ppm) |
| H2 | 9.44 (d, J = 2.0 Hz) | 9.43 (d, J = 1.8 Hz) | 9.43 (d, J = 2.1 Hz) |
| H4 | 9.16–9.18 (m) | 8.73 (d, J = 1.8 Hz) | 8.80 (d, J = 2.1 Hz) |
| H5 | - (Substituted) | 8.08 (d, J = 2.2 Hz) | 7.79 (d, J = 8.7 Hz) |
| H6 | 7.87–7.89 (m) | - (Substituted) | 7.70 (dd, J = 8.7, 1.9 Hz) |
| H7 | 7.64–7.68 (m) | 7.87 (dd, J = 9.0, 2.2 Hz) | - (Substituted) |
| H8 | 8.10–8.13 (m) | 8.02 (d, J = 9.0 Hz) | 8.35 (s) |
| Ethyl CH2 | 4.49 (q, J = 7.1 Hz) | 4.47 (q, J = 7.1 Hz) | 4.46 (q, J = 7.1 Hz) |
| Ethyl CH3 | 1.46 (t, J = 7.1 Hz) | 1.44 (t, J = 7.1 Hz) | 1.44 (t, J = 7.1 Hz) |
Diagnostic Takeaway: The 5-bromo isomer is uniquely identified by the H4 multiplet >9.1 ppm. If H4 is <8.9 ppm, the 7-bromo isomer is identified by the isolated H8 singlet at 8.35 ppm, whereas the 6-bromo isomer displays a meta-coupled doublet for H5 at 8.08 ppm.
Table 2: 13C NMR Data for Ethyl 5-bromoquinoline-3-carboxylate (100 MHz, CDCl3)
| Carbon Assignment (IUPAC) | Chemical Shift (δ, ppm) |
| C=O (Ester) | 165.3 |
| C8a (Bridgehead) | 150.0 |
| C2 | 149.7 |
| C4 | 138.7 |
| C7 | 131.8 |
| C8 | 129.4 |
| C4a (Bridgehead) | 126.6 |
| C3 | 124.5 |
| C5 (C-Br) | 123.2 |
| Ethyl CH2 | 61.8 |
| Ethyl CH3 | 14.4 |
(Note: The C6 aromatic carbon shift is omitted from the primary literature snippet but is expected in the 130-132 ppm range based on standard predictive models).
Experimental Protocols: Standardized NMR Acquisition
To ensure a self-validating system where your experimental data perfectly aligns with the comparative benchmarks above, strictly adhere to the following sample preparation and acquisition workflow:
Step 1: Sample Preparation
-
Weigh 10–15 mg of the purified ethyl 5-bromoquinoline-3-carboxylate.
-
Dissolve the compound completely in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.
-
Causality Note: Using exactly 0.6 mL ensures a sample depth of ~4.5 cm in a standard 5 mm NMR tube, which is critical to prevent vortexing artifacts and magnetic field inhomogeneities during spinning.
Step 2: Instrument Calibration
-
Insert the sample into a 400 MHz NMR spectrometer.
-
Lock the spectrometer to the deuterium signal of CDCl3.
-
Carefully shim the magnetic field (focusing on Z1, Z2, and Z3 gradients) until the residual CHCl3 solvent peak achieves a sharp, symmetrical Lorentzian line shape (FWHM < 0.8 Hz).
Step 3: Acquisition Parameters
-
1H NMR: Set to 16 scans, 2-second relaxation delay (D1), 30° pulse angle, and a spectral width of 12 ppm.
-
13C NMR: Set to 1024 scans, 2-second relaxation delay, 30° pulse angle, and a spectral width of 250 ppm. Enable broadband proton decoupling (e.g., WALTZ-16 sequence) to collapse carbon-proton multiplets into sharp singlets.
Step 4: Processing & Referencing
-
Apply a zero-filling factor of 2.
-
Apply an exponential window function (line broadening = 0.3 Hz for 1H; 1.0 Hz for 13C) to enhance the signal-to-noise ratio without sacrificing resolution.
-
Phase and baseline correct the spectra manually.
-
Reference the chemical shifts strictly to the TMS peak (0.00 ppm) or the residual CDCl3 solvent peak (1H: 7.26 ppm; 13C: 77.16 ppm) to ensure your H4 peri-effect measurement is accurate.
References
-
Mortén, M., Hennum, M., & Bonge-Hansen, T. (2015). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journal of Organic Chemistry, 11, 1944–1949.[Link]
-
ACS Publications. (2022). Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68. Journal of Medicinal Chemistry.[Link]
Sources
A Comparative Guide to the Characterization of Ethyl 5-bromoquinoline-3-carboxylate Derivatives for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors. Ethyl 5-bromoquinoline-3-carboxylate serves as a versatile starting material, offering multiple points for diversification to explore structure-activity relationships (SAR) and develop potent and selective therapeutic agents. This guide provides a comparative analysis of the characterization data for key derivatives of Ethyl 5-bromoquinoline-3-carboxylate and contrasts them with alternative heterocyclic scaffolds, offering insights into experimental choices and data interpretation.
The Strategic Importance of the Ethyl 5-bromoquinoline-3-carboxylate Scaffold
The Ethyl 5-bromoquinoline-3-carboxylate core offers three primary sites for chemical modification: the bromine at the C5 position, the ester at the C3 position, and the potential for functionalization of the quinoline ring itself. The bromine atom is particularly valuable as it allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.[1] The ethyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides.[2] These modifications are crucial for tuning the pharmacological properties of the resulting compounds, such as their potency, selectivity, and pharmacokinetic profiles.
Comparative Analysis of Key Derivatives
The following sections provide a comparative overview of the characterization data for representative derivatives of Ethyl 5-bromoquinoline-3-carboxylate. The focus is on derivatives with potential applications as kinase inhibitors.
C5-Aryl Substituted Derivatives via Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl and heteroaryl substituents at the C5 position of the quinoline ring.[1][3] This modification can significantly impact the compound's interaction with the target kinase.
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) |
| Ethyl 5-phenylquinoline-3-carboxylate | C₁₈H₁₅NO₂ | 277.32 | 98-100 | 9.25 (s, 1H, H-2), 8.70 (s, 1H, H-4), 7.50-7.80 (m, 5H, Ar-H), 4.40 (q, 2H, -OCH₂CH₃), 1.40 (t, 3H, -OCH₂CH₃) |
| Ethyl 5-(pyridin-3-yl)quinoline-3-carboxylate | C₁₇H₁₄N₂O₂ | 278.31 | 115-117 | 9.30 (s, 1H, H-2), 8.80 (s, 1H, H-4), 8.60 (d, 1H, pyridine-H), 7.90 (d, 1H, pyridine-H), 7.40-7.70 (m, 4H, Ar-H), 4.42 (q, 2H, -OCH₂CH₃), 1.41 (t, 3H, -OCH₂CH₃) |
Experimental Rationale: The choice of the boronic acid in the Suzuki coupling is critical for exploring different regions of the kinase active site. Phenyl groups can provide hydrophobic interactions, while heteroaromatic groups like pyridine can form hydrogen bonds, potentially increasing potency and selectivity.
C3-Amide Derivatives
Hydrolysis of the ethyl ester followed by amidation is a common strategy to introduce a diverse range of substituents at the C3 position.[2] These amides can form crucial hydrogen bond interactions with the hinge region of many kinases.[2]
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) |
| 5-Bromo-N-phenylquinoline-3-carboxamide | C₁₆H₁₁BrN₂O | 327.18 | 210-212 | 10.20 (s, 1H, -NH-), 9.40 (s, 1H, H-2), 8.90 (s, 1H, H-4), 7.20-8.00 (m, 8H, Ar-H) |
| 5-Bromo-N-(4-methoxyphenyl)quinoline-3-carboxamide | C₁₇H₁₃BrN₂O₂ | 357.21 | 225-227 | 10.15 (s, 1H, -NH-), 9.35 (s, 1H, H-2), 8.85 (s, 1H, H-4), 6.90-7.90 (m, 7H, Ar-H), 3.80 (s, 3H, -OCH₃) |
Experimental Rationale: The selection of the amine for the amidation reaction allows for fine-tuning of the molecule's properties. Electron-donating or -withdrawing groups on the phenyl ring can influence the electronic properties of the amide and its ability to act as a hydrogen bond donor or acceptor.
Alternative Scaffolds: A Comparative Perspective
While the quinoline scaffold is highly effective, exploring alternative heterocyclic cores is crucial for developing novel intellectual property and overcoming potential liabilities such as off-target effects. Pyrazole-based scaffolds have emerged as a prominent alternative for kinase inhibitor design.[4][5]
Pyrazole-based Kinase Inhibitors
Pyrazole derivatives can also effectively mimic the hinge-binding interactions of ATP in the kinase active site.[4]
| Compound Class | Target Kinase | Key Advantages | Representative Compound | IC₅₀ (nM) |
| Quinoline-based | RIP2 Kinase | Established scaffold, numerous synthetic routes | GSK583 | 10 (in human whole blood)[6] |
| Pyrazole-based | Akt1 Kinase | High potency, potential for improved selectivity | Afuresertib | 0.08 (Ki)[4] |
| Pyrazole-based | Aurora A Kinase | Potent antiproliferative activity | Compound 6 (Li et al.) | 160[4] |
Rationale for Comparison: The comparison with pyrazole-based inhibitors highlights the diversity of scaffolds available to medicinal chemists. While quinolines have a long history of success, pyrazoles offer a different set of physicochemical properties and synthetic handles, which can be advantageous in certain contexts.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of C5-aryl substituted quinoline-3-carboxylates.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
To a round-bottom flask, add Ethyl 5-bromoquinoline-3-carboxylate (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.), and sodium carbonate (2.0 equiv.).
-
Add a mixture of toluene, ethanol, and water (4:1:1) to the flask.
-
Heat the reaction mixture to reflux (80-100 °C) and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
General Procedure for Amide Formation
This protocol outlines the synthesis of C3-amide derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Assessing Quinoline Compound Purity
Introduction: The Critical Role of Purity in Quinoline Compounds
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[1][2] The precise molecular structure and purity of these compounds are paramount, as even minute impurities can significantly alter their biological activity, toxicity, and overall safety and efficacy.[3] This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of quinoline compounds, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate methods for their specific applications.
This document will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will also touch upon traditional Titrimetric methods, providing a holistic view of the analytical landscape for these critical compounds.
I. Chromatographic Techniques: The Workhorses of Purity Analysis
Chromatographic methods are indispensable for separating and quantifying quinoline compounds from a complex mixture of potential impurities, such as starting materials, intermediates, by-products, and degradation products.[3][4]
A. High-Performance Liquid Chromatography (HPLC): Versatility and Robustness
HPLC is a cornerstone technique for the purity assessment of a wide array of quinoline derivatives, particularly for non-volatile compounds.[5][6] It separates analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3]
Principle of Separation: In reversed-phase HPLC (RP-HPLC), the most common mode for quinoline analysis, a nonpolar stationary phase (e.g., C18 or Phenyl-Hexyl) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[5][7] Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus a longer retention time.
Experimental Protocol: Isocratic RP-HPLC for a Substituted Quinoline
This protocol outlines a general isocratic method suitable for the purity analysis of many quinoline derivatives.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).[5]
-
Column: Phenyl-Hexyl column (4.6 mm x 250 mm, 5 µm particle size).[5]
-
Mobile Phase: Isocratic mixture of Acetonitrile and 10 mM Ammonium Acetate buffer (pH 4.5) in a 60:40 (v/v) ratio.[5]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: 254 nm.[8]
-
Injection Volume: 10 µL.[8]
-
Sample Preparation: Dissolve the synthesized quinoline sample in the mobile phase to a nominal concentration of 100 µg/mL.[5][8]
Causality Behind Experimental Choices:
-
The Phenyl-Hexyl column is chosen for its alternative selectivity to traditional C18 columns, which can be beneficial for separating aromatic compounds like quinolines due to π-π interactions.
-
The mobile phase composition and pH are optimized to ensure good peak shape and resolution. Ammonium acetate is a volatile buffer, making this method compatible with subsequent mass spectrometric analysis (LC-MS).[7]
-
UV detection at 254 nm is often suitable for aromatic compounds, but a DAD allows for peak purity analysis and the selection of the optimal wavelength for each component.[9]
Workflow for HPLC Purity Analysis
Caption: Experimental workflow for HPLC purity analysis of quinoline compounds.
B. Gas Chromatography (GC): Excellence in Volatile Impurity Profiling
GC is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it ideal for analyzing residual solvents and certain process-related impurities in quinoline synthesis.[3][6][10]
Principle of Separation: In GC, a sample is vaporized and injected into a heated column containing a stationary phase. Separation occurs as the components of the sample are carried through the column by an inert carrier gas (e.g., helium) at different rates depending on their boiling points and interactions with the stationary phase.[3]
Experimental Protocol: GC-MS for Volatile Impurities
This protocol is suitable for identifying and quantifying volatile impurities in a quinoline sample.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).[8]
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
-
Inlet Temperature: 250°C.[8]
-
Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.[8]
-
MS Transfer Line Temperature: 280°C.[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Mass Range: m/z 40-400.[8]
-
Sample Preparation: Dilute the quinoline sample in a suitable volatile solvent, such as dichloromethane, to a concentration of 100 µg/mL.[6][8]
Causality Behind Experimental Choices:
-
A non-polar column like HP-5MS is a good general-purpose column for separating a wide range of volatile and semi-volatile compounds based on their boiling points.
-
The temperature program allows for the separation of compounds with a range of volatilities.
-
Coupling with a mass spectrometer provides not only quantification but also structural information, aiding in the identification of unknown impurities.[11][12]
II. Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic methods provide detailed information about the molecular structure of quinoline compounds and are crucial for both structural elucidation and purity assessment.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantification
NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation and purity assessment of quinoline compounds.[1][13][14] ¹H NMR, in particular, offers a rapid and accurate method for determining purity.[1]
Principle of Analysis: NMR spectroscopy is based on the quantum mechanical property of atomic nuclei.[15] When placed in a magnetic field, certain nuclei can absorb and re-emit electromagnetic radiation at a specific frequency. The chemical shift of a nucleus is sensitive to its local electronic environment, providing a unique fingerprint of the molecule.[1]
Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Determination
qNMR is a primary method for obtaining a highly accurate purity value without the need for a specific reference standard of the analyte.[3]
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).[3]
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d₆).[3]
-
Sample Preparation: Accurately weigh a known amount of the quinoline sample and the internal standard into an NMR tube. Dissolve in a known volume of the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Data Processing: Integrate a well-resolved signal of the analyte and a signal of the internal standard.[3] The purity of the analyte can then be calculated based on the integral values, the number of protons giving rise to each signal, and the known purity of the internal standard.
Causality Behind Experimental Choices:
-
A high-field NMR spectrometer provides better signal dispersion, which is crucial for resolving signals in complex molecules and for accurate integration.
-
The choice of internal standard is critical; it must be stable, non-reactive, and have a simple spectrum with signals that do not overlap with the analyte.
-
Proper experimental parameters, such as a sufficient relaxation delay, are essential for obtaining quantitative data.
B. Mass Spectrometry (MS): High Sensitivity for Impurity Identification
Mass spectrometry is a powerful technique for identifying and quantifying impurities with high sensitivity and specificity.[4][11][12] When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides comprehensive impurity profiling.[4]
Principle of Analysis: MS measures the mass-to-charge ratio (m/z) of ions. The sample is first ionized, and the resulting ions are separated based on their m/z and detected. The fragmentation pattern of the molecule can provide valuable structural information.[16]
Workflow for Impurity Identification using LC-MS
Caption: Workflow for impurity identification using LC-MS/MS.
III. Titrimetric Methods: A Classic Approach
Titrimetric methods, while less common for routine purity analysis in modern drug development, can be valuable for determining the assay of certain quinoline derivatives, particularly basic compounds.[17]
Principle of Analysis: Titrimetry involves the quantitative determination of a substance by reacting it with a solution of known concentration (the titrant). The endpoint of the reaction is typically detected by a color change of an indicator or by a change in an electrochemical property, such as potential.[17]
Example Application: The determination of some quinoline derivatives can be achieved by direct or back-titration using brominating agents like 1,3-Dibromo-5,5-dimethylhydantoin (DBH) or N-Bromosuccinimide (NBS).[17] The endpoint can be detected visually or potentiometrically.[17]
IV. Comparative Analysis of Analytical Techniques
The choice of the most suitable analytical method or combination of methods depends on several factors, including the physicochemical properties of the quinoline compound and its potential impurities, the required sensitivity, and the desired level of accuracy.[3]
| Parameter | HPLC-UV/DAD | GC-MS | qNMR | Titrimetry |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.[3] | Separation of volatile compounds based on their boiling points and interactions with a stationary phase.[3] | Absorption of radiofrequency by atomic nuclei in a magnetic field.[1] | Quantitative chemical reaction with a standard solution.[17] |
| Applicability | Wide range of non-volatile and semi-volatile quinolines and their impurities.[3][5] | Volatile and semi-volatile impurities, residual solvents.[3][6] | Structural elucidation and highly accurate purity determination of the main component.[1][3] | Assay of basic quinoline compounds.[17] |
| Strengths | Versatile, robust, high sensitivity, and reproducibility.[3][5] | High resolution for volatile compounds, excellent for impurity identification (with MS).[3] | Primary method, no need for a specific reference standard of the analyte, provides structural information.[1][3] | Simple, inexpensive.[17] |
| Limitations | Requires reference standards for impurity quantification, potential for co-elution.[3] | Limited to thermally stable and volatile compounds, potential for sample degradation at high temperatures.[3] | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.[3] | Less specific, not suitable for complex mixtures or trace analysis.[17] |
V. Conclusion: An Orthogonal Approach for Comprehensive Purity Assessment
For a comprehensive and robust assessment of the purity of quinoline compounds, a combination of orthogonal analytical techniques is highly recommended.[3] HPLC and GC-MS are powerful tools for separating and identifying a wide range of impurities. qNMR serves as a primary method for obtaining a highly accurate and precise purity value for the main component. By leveraging the strengths of each of these methods, researchers and drug development professionals can ensure the quality, safety, and efficacy of their quinoline-based products. The selection of the most appropriate analytical strategy should be guided by the specific requirements of the analysis, including the expected impurity profile and the stage of development.[5]
VI. References
-
Benchchem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. Available from:
-
S. M. El-Ashry, F. A. El-Waseef. Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Sciences. 2006. Available from:
-
Benchchem. Comparative Purity Analysis of 2-(2-Chloroethyl)quinoline: A Guide to HPLC-MS, GC-MS, and qNMR Methods. Available from:
-
ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available from:
-
SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. Available from:
-
ACS Publications. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. 2002. Available from:
-
Benchchem. A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde. Available from:
-
Benchchem. Analytical methods for "Quinoline, (1-methylethyl)-". Available from:
-
Benchchem. A Comparative Purity Analysis of Synthesized 5-Methylquinoline and its Reference Standard. Available from:
-
SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline. Available from:
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. 2018. Available from:
-
Trinh Thi Huan, et al. SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES. 2021. Available from:
-
R Discovery. Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. 2022. Available from:
-
IJFMR. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. 2025. Available from:
-
Benchchem. A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-8-quinolinecarboxaldehyde. Available from:
-
SciSpace. Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Available from:
-
PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. 2015. Available from:
-
ECHEMI. LIQ HPLC purity analysis method. Available from:
-
ResearchGate. Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. 2026. Available from:
-
ResearchGate. Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. 2023. Available from:
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IJSRED. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. 2022. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu5BFQgFbySDK-MwmjHop-vhmddEURgVqglDmOmIfcfSlk2hfIHdatgvLife7SxHzQt8ycnK7E9pHgMq9GkjR4Xe3JuPHmAmj353dJQrLsqcjsETQXEZhgdMfPlcq3IFz4PNiAiIcCiNa4pp4RBP0=
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A Comparative Guide to the Efficacy of Quinoline-Based Kinase Inhibitors in Oncology
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved therapeutic agents.[1][2][3] Its unique chemical properties have made it a cornerstone in the development of targeted cancer therapies, particularly in the realm of protein kinase inhibitors.[4][5][6] This guide provides an in-depth, objective comparison of the efficacy of modern quinoline-based tyrosine kinase inhibitors (TKIs) against established drugs in specific oncological indications, supported by clinical and preclinical data.
The Rise of Quinoline-Based Tyrosine Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[7] TKIs have revolutionized cancer treatment by selectively targeting these rogue enzymes. Quinoline-based TKIs, in particular, have demonstrated significant clinical success by targeting key signaling pathways involved in tumor growth, proliferation, and survival.[2][8] This guide will focus on two prominent examples: Cabozantinib and Lenvatinib , comparing their performance against established standards of care, Sunitinib and Sorafenib, respectively.
Mechanism of Action: Targeting Key Oncogenic Pathways
Modern quinoline-based inhibitors like Cabozantinib and Lenvatinib are multi-targeted TKIs, a feature that distinguishes them from earlier, more selective agents. They primarily exert their effects by inhibiting key receptor tyrosine kinases involved in angiogenesis (the formation of new blood vessels that feed a tumor) and tumor cell proliferation.
Key targets include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs) : Pivotal in angiogenesis, the VEGF/VEGFR axis triggers multiple signaling networks that result in endothelial cell survival, mitogenesis, and migration.[9][10] By inhibiting VEGFRs, these drugs effectively cut off the tumor's blood and nutrient supply.[9]
-
Epidermal Growth Factor Receptor (EGFR) : The EGFR pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[11] Mutations leading to EGFR over-activation are common in many cancers, making it a prime therapeutic target.[12]
The simultaneous inhibition of multiple critical pathways by these quinoline-based drugs represents a key strategic advantage in cancer therapy, potentially leading to more durable responses.
Visualizing the VEGFR Signaling Pathway
The following diagram illustrates the central role of VEGFR in promoting tumor growth and how its inhibition disrupts this process.
Caption: VEGFR signaling pathway and the point of inhibition by quinoline-based drugs.
Head-to-Head Efficacy: Clinical Data Showdown
The true measure of a drug's efficacy lies in its clinical performance. Here, we compare quinoline-based inhibitors to established standards of care in two distinct cancer types.
Case Study 1: Cabozantinib vs. Sunitinib in Metastatic Renal Cell Carcinoma (mRCC)
The CABOSUN trial, a randomized phase II study, directly compared first-line Cabozantinib with Sunitinib in patients with intermediate- or poor-risk mRCC.
| Metric | Cabozantinib (Quinoline-Based) | Sunitinib (Standard of Care) | Hazard Ratio (HR) | Reference |
| Median Progression-Free Survival (PFS) | 8.2 - 8.6 months | 5.3 - 5.6 months | 0.48 - 0.66 | [13][14] |
| Objective Response Rate (ORR) | 20% - 33% | 9% - 12% | - | [13][14] |
| Median Overall Survival (OS) | ~26 months | ~21 months | 0.80 | [15] |
Expert Analysis: The data from the CABOSUN trial clearly demonstrated a clinically meaningful and significant improvement in progression-free survival and objective response rate for Cabozantinib over Sunitinib.[13][14] Cabozantinib reduced the rate of disease progression or death by 34% compared to sunitinib.[13] While the overall survival data showed a positive trend, it was not statistically significant in the initial reports.[15] These compelling results established Cabozantinib as a superior first-line treatment option for this patient population.
Case Study 2: Lenvatinib vs. Sorafenib in Unresectable Hepatocellular Carcinoma (HCC)
The phase III REFLECT study established Lenvatinib's non-inferiority to Sorafenib, the long-standing first-line treatment for advanced HCC. However, subsequent real-world studies and meta-analyses have suggested potential advantages for Lenvatinib.
| Metric | Lenvatinib (Quinoline-Based) | Sorafenib (Standard of Care) | Hazard Ratio (HR) / Odds Ratio (OR) | Reference |
| Median Overall Survival (OS) | 11.9 - 13.6 months | 7.4 - 12.3 months | HR: 0.67 - 0.92 | [16][17][18] |
| Median Progression-Free Survival (PFS) | 5.2 - 7.3 months | 2.6 - 3.6 months | HR: 0.41 - 0.65 | [16][17][18] |
| Objective Response Rate (ORR) | Significantly Higher | Lower | OR: 5.36 | [19] |
| Disease Control Rate (DCR) | 62.3% - 71% | 48.6% | OR: 2.17 | [16][19] |
Expert Analysis: The REFLECT study showed Lenvatinib was non-inferior to Sorafenib in terms of overall survival.[16] However, it demonstrated statistically significant improvements in progression-free survival, time to progression, and objective response rate.[16] Subsequent meta-analyses of real-world data suggest that Lenvatinib may offer superior OS and PFS compared to Sorafenib.[18][19] This body of evidence supports the use of Lenvatinib as a primary first-line option in unresectable HCC, offering better disease control for patients.
Experimental Protocols: Validating Inhibitor Efficacy
The comparative data presented is underpinned by rigorous experimental validation. Below are standardized protocols for key assays used to determine the efficacy of kinase inhibitors.
Protocol 1: In Vitro Cell Viability (MTT Assay)
This colorimetric assay is a fundamental tool for assessing the cytotoxic effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[20]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[20][21] The intensity of the purple color is directly proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., 5 x 10⁴ cells/well) in a 96-well flat-bottom microplate and incubate for 24 hours to allow for cell adherence.[20]
-
Compound Treatment: Treat the cells with serial dilutions of the quinoline-based inhibitor and the comparator drug. Include a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[20]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[20][22]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[20][22]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).
Workflow Visualization:
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assessing the regioselectivity of different quinoline bromination methods
An In-Depth Technical Guide to the Regioselectivity of Quinoline Bromination Methods
Introduction
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of a bromine atom onto the quinoline ring system serves as a powerful tool for medicinal chemists and synthetic researchers, providing a versatile handle for further molecular diversification through cross-coupling reactions and other transformations. However, the quinoline nucleus presents a unique challenge in regioselective functionalization due to the differing electronic properties of its constituent benzene and pyridine rings.
This guide offers a comprehensive comparison of various quinoline bromination methods, providing field-proven insights and detailed experimental data to aid researchers in selecting the optimal strategy for achieving a desired regioisomeric outcome. We will delve into the mechanistic underpinnings that govern regioselectivity, compare classical and modern synthetic protocols, and present quantitative data to support our analysis.
Understanding Regioselectivity: The Electronic Landscape of Quinoline
The regiochemical outcome of quinoline bromination is fundamentally dictated by the reaction conditions, which in turn influence the electronic nature of the heterocyclic system.
-
Under Acidic Conditions (Electrophilic Aromatic Substitution): In the presence of strong acids (e.g., H₂SO₄, TfOH), the quinoline nitrogen is protonated, forming a quinolinium ion. This protonation has a profound deactivating effect on the pyridine ring, making it highly electron-deficient and resistant to electrophilic attack. Consequently, electrophilic bromination occurs preferentially on the more electron-rich carbocyclic (benzene) ring. The primary sites of attack are the C5 and C8 positions, which are alpha to the ring fusion and most activated.[1][2][3]
-
Under Radical or High-Temperature Conditions: Radical bromination, or reactions conducted at very high temperatures in the gas phase, can override the typical rules of electrophilic substitution. These methods can favor substitution on the pyridine ring, leading to products that are otherwise difficult to access.[4] For instance, gas-phase bromination at 300°C yields 3-bromoquinoline, while at 450-500°C, 2-bromoquinoline is formed.[4]
-
Utilizing Precursors: A powerful strategy to control regioselectivity involves modifying the quinoline core to direct bromination to a specific position. For example, the use of 1,2,3,4-tetrahydroquinoline, where the aromaticity of the pyridine ring is removed, allows the activating effect of the secondary amine to direct bromination to the C6 and C8 positions of the benzene ring.[5][6][7][8] Subsequent dehydrogenation restores the quinoline scaffold.[7][9][10]
Methodology Comparison: Achieving Specific Regioisomers
This section provides a comparative analysis of synthetic methodologies, categorized by the position of bromination.
I. Bromination at the Carbocyclic (Benzene) Ring: Targeting C5 and C8
Direct electrophilic bromination is the most straightforward approach for introducing bromine at the C5 and C8 positions.
Method 1: Direct Electrophilic Bromination with NBS in Strong Acid
This is a classical and effective method for the synthesis of 5-bromoquinoline. The strong acid protonates the quinoline, deactivating the pyridine ring and directing the electrophilic attack of bromonium (generated from NBS) to the C5 and C8 positions.[1][3] Careful temperature control is crucial to maximize the yield of the desired 5-bromo isomer and suppress the formation of the 8-bromo and 5,8-dibromo byproducts.[11]
-
Causality of Experimental Choices: Using concentrated H₂SO₄ ensures the pyridine ring is fully protonated and deactivated. Running the reaction at very low temperatures (-25°C to -18°C) enhances the kinetic selectivity for the C5 position over the C8 position.[11][12] N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) as it is a solid, easier to handle, and can provide better control.[2]
Experimental Protocol: Synthesis of 5-Bromoquinoline [11][12]
-
In a flask equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid.
-
Cool the acid to below 30°C in an ice bath. Slowly add quinoline while maintaining the temperature.
-
Cool the resulting solution to -25°C using a dry ice/acetone bath.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise, ensuring the internal temperature remains between -26°C and -22°C.
-
Stir the suspension for 2 hours at -22°C, then for an additional 3 hours at -18°C.
-
Carefully pour the reaction mixture onto crushed ice.
-
Basify the mixture to pH 9 with 25% aqueous ammonia, keeping the temperature below 25°C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with 1M NaOH and then with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Logical Workflow for 5-Bromoquinoline Synthesis
Caption: Workflow for the synthesis of 5-bromoquinoline via direct electrophilic bromination.
Method 2: Skraup Synthesis for 8-Bromoquinoline
For the specific synthesis of 8-bromoquinoline, building the quinoline ring from a pre-brominated starting material is a highly efficient and regioselective strategy. The Skraup synthesis, a classic reaction, involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid to construct the quinoline core. Using 2-bromoaniline as the starting material directly yields 8-bromoquinoline.[13]
-
Causality of Experimental Choices: This method circumvents the regioselectivity issues of direct bromination on the quinoline core by installing the bromine atom at the desired position on the aniline precursor. Methanesulfonic acid can be used as a solvent and catalyst, offering a high-boiling medium that facilitates the reaction, which requires high temperatures.[13]
Experimental Protocol: Skraup Synthesis of 8-Bromoquinoline [13]
-
Equip a three-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel.
-
Charge the flask with methanesulfonic acid and heat to 125°C.
-
Add 2-bromoaniline (1.0 eq), followed by sodium meta-nitrobenzenesulfonate (oxidizing agent, ~0.6 eq) and FeSO₄·7H₂O (catalyst, ~0.03 eq).
-
Add glycerol (~0.8 eq) dropwise over 15 minutes.
-
Add two additional portions of glycerol at three-hour intervals.
-
Maintain the reaction at 125°C for 12 hours after the final addition.
-
Cool the mixture to room temperature and add water.
-
Transfer to a larger beaker, cool in an ice bath, and basify to pH ~14 with 50% aqueous NaOH.
-
Extract the mixture with diethyl ether (3x).
-
Combine organic extracts, wash with brine, dry over Na₂SO₄, and filter.
-
Concentrate the solution to yield the crude product, which can be further purified by distillation.
II. Bromination at the Heterocyclic (Pyridine) Ring: Targeting C3
Direct bromination at the C3 position of an unsubstituted quinoline ring is challenging.[14] Therefore, methods that construct the ring or use highly specialized precursors are generally employed.
Method 1: Electrophilic Cyclization of N-(2-Alkynyl)anilines
This method provides a robust pathway to 3-bromoquinolines by constructing the heterocyclic ring through an electrophile-mediated cyclization.[15] The reaction proceeds via a 6-endo-dig cyclization pathway.
-
Mechanistic Rationale: The reaction is initiated by the coordination of an electrophilic bromine source (e.g., Br₂) to the alkyne's triple bond, forming a bromonium intermediate. The electron-rich aniline ring then attacks this activated intermediate in an intramolecular fashion to form a dihydroquinoline, which is subsequently oxidized to the aromatic 3-bromoquinoline.[15]
Experimental Protocol: Synthesis of 3-Bromo-2,4-diphenylquinoline [14][15]
-
Dissolve N-(diphenylacetylenyl)aniline (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of molecular bromine (Br₂) (1.1 eq) in CH₂Cl₂ dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature.
-
Stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent.
-
Dry and concentrate the organic phase, and purify the crude product by column chromatography.
Mechanism of Electrophilic Cyclization
Caption: Reaction pathway for the synthesis of 3-bromoquinolines via electrophilic cyclization.
Method 2: Formal [4+2] Cycloaddition
A modern and highly regioselective method involves the acid-promoted reaction between an N-aryliminium ion, generated in situ from an arylmethyl azide, and a 1-bromoalkyne.[14][16] This approach builds the 3-bromoquinoline skeleton with excellent control.
-
Causality of Experimental Choices: Trifluoromethanesulfonic acid (TfOH) is used to promote the rearrangement of the benzyl azide to form the reactive N-aryliminium ion. Dichloroethane (DCE) is an effective solvent for this transformation.[16] The subsequent oxidation of the dihydroquinoline intermediate is achieved using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).[14][16]
Experimental Protocol: Synthesis of 4-Phenyl-3-bromoquinoline [16][17]
-
Under an argon atmosphere, place benzyl azide (1.0 eq) in a round-bottom flask and dissolve in dry dichloroethane (DCE).
-
Add trifluoromethanesulfonic acid (TfOH) (1.0 eq) and stir for 5 minutes at room temperature to generate the N-aryliminium ion.
-
Add bromophenylacetylene (2.0 eq) to the mixture.
-
Stir the reaction overnight at room temperature.
-
Quench the reaction with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (EtOAc), combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude dihydroquinoline intermediate.
-
Dissolve the crude intermediate in EtOAc and add DDQ (1.0-2.5 eq).
-
Stir until the oxidation is complete (monitor by TLC).
-
Perform an aqueous work-up and purify the product by column chromatography.
Comparative Data Summary
The choice of bromination method is highly dependent on the desired regioisomer, the availability of starting materials, and tolerance for specific reaction conditions.
| Target Isomer | Method | Key Reagents | Typical Yield | Key Advantages | References |
| 5-Bromoquinoline | Direct Electrophilic Bromination | Quinoline, NBS, H₂SO₄ | ~47-61% | Straightforward, uses common reagents. | [1][12] |
| 8-Bromoquinoline | Skraup Synthesis | 2-Bromoaniline, Glycerol | ~86% | Excellent regioselectivity and high yield. | [13] |
| 3-Bromoquinoline | Electrophilic Cyclization | N-(2-Alkynyl)aniline, Br₂ | Good to Excellent | Mild conditions, good functional group tolerance. | [14][15] |
| 3-Bromoquinoline | Formal [4+2] Cycloaddition | Benzyl azide, 1-Bromoalkyne, TfOH | ~68% | Excellent regioselectivity. | [16] |
| Poly-bromoquinolines | Bromination/Dehydrogenation of THQ | Tetrahydroquinoline, NBS | Moderate to High | One-pot synthesis of functionalized bromoquinolines. | [6][9][10] |
Conclusion
Assessing the regioselectivity of quinoline bromination requires a nuanced understanding of the interplay between the substrate's electronic properties and the chosen reaction conditions. For substitution on the carbocyclic ring, direct electrophilic bromination under strongly acidic conditions provides reliable access to C5 and C8 isomers, with temperature control being a key parameter for selectivity. Alternatively, constructing the quinoline from a pre-brominated aniline via the Skraup synthesis offers an exceptionally regioselective and high-yielding route to 8-bromoquinoline.
Conversely, accessing the C3 position necessitates more sophisticated strategies that involve the construction of the heterocyclic ring, such as the electrophilic cyclization of alkynylanilines or formal [4+2] cycloadditions. These modern methods provide excellent regiocontrol for an otherwise challenging transformation. By understanding the mechanistic principles behind each method, researchers can confidently select and execute the most appropriate protocol to synthesize the specific bromoquinoline isomer required for their research and development endeavors.
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Regioselective Synthesis of 3‑Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid ; ACS Publications. Available from: [Link]
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A Senior Application Scientist's Guide to the Physicochemical Properties of Functionalized Quinoline Isomers
Introduction: The Quinoline Scaffold and the Critical Role of Isomerism
The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are integral to a vast array of therapeutic agents, demonstrating activities from antimalarial to anticancer.[2][3][4][5][6] The remarkable versatility of the quinoline nucleus lies in its capacity for extensive structural modification, allowing for the fine-tuning of its biological and physicochemical properties.[7][8]
A fundamental aspect of this chemical diversity is isomerism. The precise arrangement of atoms and functional groups within a molecule can dramatically alter its interaction with biological targets and its behavior in a physiological environment. This guide provides an in-depth comparative analysis of key physicochemical properties of functionalized quinoline isomers. We will explore how the position of the nitrogen atom (as in the structural isomer, isoquinoline) and the placement of various substituents on the quinoline ring dictate properties such as solubility, lipophilicity (LogP), and acid-dissociation constant (pKa). Understanding these relationships is paramount for the rational design of novel, effective, and safe quinoline-based therapeutics.[1]
Lipophilicity (LogP): Navigating the Hydrophilic-Lipophilic Balance
Lipophilicity, commonly quantified as the logarithm of the partition coefficient (LogP), measures a compound's relative solubility in a nonpolar solvent (like n-octanol) versus a polar solvent (like water).[9] This parameter is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, influencing its ability to cross cell membranes, bind to plasma proteins, and reach its target site.[9]
The Influence of Isomeric Variation on LogP
The position of the nitrogen atom and substituents significantly impacts the molecule's overall polarity and, therefore, its LogP value.
-
Structural Isomers (Quinoline vs. Isoquinoline): While both are aromatic heterocycles, the different placement of the nitrogen atom alters the molecule's dipole moment and hydrogen bonding capacity. Comparative studies of their derivatives often show that while computational models may predict identical LogP values for identically substituted quinoline and isoquinoline isomers, experimental values can differ.[10] This underscores the subtle but significant electronic differences that influence intermolecular interactions with solvent molecules.
-
Positional Isomers: The location of a functional group on the quinoline ring is a major determinant of lipophilicity. For instance, a hydrophilic group (e.g., -OH or -COOH) at a solvent-exposed position will decrease the LogP more significantly than if it were sterically shielded. Conversely, adding lipophilic moieties like alkyl or halogen groups will increase the LogP. Studies have shown that even moving a bromine atom from the 5-position to the 7-position on the quinoline ring can alter the experimentally determined lipophilicity.[11]
Comparative LogP Data for Quinoline Isomers
The following table summarizes experimentally determined and calculated LogP values for representative quinoline derivatives, illustrating the impact of substitution and isomerism.
| Compound | Substituent(s) | Isomer Type | Experimental LogP (log k' or logPTLC) | Calculated LogP (miLogP) | Reference |
| Quinoline | None | - | 2.03 | 1.778 | [11] |
| 8-Hydroxyquinoline | 8-OH | Positional | 2.33 | 1.728 | [11] |
| 5-Bromo-8-hydroxyquinoline | 5-Br, 8-OH | Positional | 3.54 | 2.793 | [11] |
| 7-Bromo-8-hydroxyquinoline | 7-Br, 8-OH | Positional | 3.38 | 2.490 | [11] |
| 5,8-Quinolinedione Hybrid | Varies | Structural | 1.65 - 2.89 | 1.95 - 3.42 | [10] |
| 5,8-Isoquinolinedione Hybrid | Varies | Structural | 1.70 - 2.91 | 1.95 - 3.42 | [10] |
Note: Experimental values are often determined via chromatographic methods (log k' or logPTLC) and correlated to the n-octanol/water partition coefficient (LogP o/w). Calculated values can vary significantly between different software algorithms.[10][11]
Experimental Protocol: LogP Determination by RP-HPLC
The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a reliable and efficient alternative to the traditional shake-flask method for determining lipophilicity.[9] It measures the retention time of a compound on a nonpolar stationary phase, which is correlated with its LogP value.
Causality Behind Experimental Choices:
-
RP-HPLC: This technique is chosen for its speed, reproducibility, and requirement for only small amounts of the sample. It is less susceptible to errors from impurities or compound degradation compared to the shake-flask method.[9]
-
C18 Column: A C18 (octadecylsilane) column is the most common nonpolar stationary phase, mimicking the lipid environment of a biological membrane.
-
Methanol/Water Mobile Phase: This solvent system allows for the precise control of polarity. By extrapolating the retention time to 100% aqueous mobile phase, a value (log k'w) that is highly correlated with LogP can be determined.
-
Reference Compounds: A set of compounds with known LogP values is essential to create a calibration curve, allowing the retention time of the unknown quinoline isomer to be accurately converted to a LogP value.[9]
Step-by-Step Methodology:
-
Preparation of Mobile Phase: Prepare a series of methanol/water mobile phases with varying methanol concentrations (e.g., 40%, 50%, 60%, 70% v/v). Buffer the aqueous component to a pH where the analyte is in its neutral form (at least 2 pH units away from its pKa).[12]
-
Preparation of Standard and Sample Solutions: Prepare stock solutions of reference compounds (with known LogP values) and the test quinoline isomers in methanol.
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV wavelength at which the analyte has maximum absorbance.
-
-
Data Acquisition: For each mobile phase composition, inject the reference compounds and the test isomers. Record the retention time (tR) for each compound. Determine the column dead time (t0) by injecting a non-retained compound like uracil.
-
Calculation:
-
Calculate the retention factor (k') for each compound at each mobile phase composition using the formula: k' = (tR - t0) / t0.
-
Calculate the logarithm of the retention factor (log k').
-
For each compound, plot log k' versus the percentage of methanol. Extrapolate the linear regression to 0% methanol to obtain the intercept, log k'w.
-
Create a calibration curve by plotting the log k'w values of the reference compounds against their known LogP values.
-
Determine the LogP of the test quinoline isomers using their log k'w values and the linear equation from the calibration curve.
-
Acidity and Basicity (pKa): The Key to Ionization
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like quinoline, the pKa refers to the acidity of its conjugate acid (the protonated form). This value is critical as it determines the charge state of a molecule at a given pH.[13] The ionization state profoundly affects a compound's solubility, membrane permeability, and binding interactions with its biological target.
The Influence of Isomeric Variation on pKa
The basicity of the quinoline ring system is centered on the lone pair of electrons on the nitrogen atom. Any change that affects the availability of this lone pair will alter the pKa.
-
Structural Isomers (Quinoline vs. Isoquinoline): Quinoline has a pKa of approximately 4.9, while its structural isomer, isoquinoline, is slightly more basic with a pKa of 5.4. This difference arises from the distinct electronic environment of the nitrogen atom in each ring system.
-
Positional Isomers: The effect of a substituent on the pKa is highly dependent on its electronic properties (electron-donating or electron-withdrawing) and its position relative to the nitrogen atom.
-
Electron-Withdrawing Groups (EWGs) like -NO₂ or -Cl decrease the electron density on the nitrogen, making the lone pair less available for protonation and thus lowering the pKa (making the compound less basic). This effect is strongest when the EWG is on the pyridine ring.
-
Electron-Donating Groups (EDGs) like -CH₃ or -OCH₃ increase the electron density on the nitrogen, making the lone pair more available for protonation and thus raising the pKa (making the compound more basic).
-
Diagram: Influence of Substituents on Quinoline pKa
Caption: Impact of substituent electronics on quinoline basicity.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.[1]
Causality Behind Experimental Choices:
-
Potentiometric Titration: This method directly measures the change in hydrogen ion concentration, providing a precise determination of the equilibrium point. It is a gold-standard technique for pKa measurement.[1]
-
Calibrated pH Meter: The accuracy of the entire experiment hinges on the precise measurement of pH. A properly calibrated, high-quality pH electrode is crucial.
-
Thermostatted Vessel: The pKa is temperature-dependent. Maintaining a constant temperature ensures that the measured value is consistent and reproducible.[1]
-
Inert Atmosphere: For samples susceptible to oxidation or reaction with CO₂, purging the vessel with an inert gas like nitrogen or argon is necessary to maintain sample integrity.
Step-by-Step Methodology:
-
Instrument Setup: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
Sample Preparation: Accurately weigh the quinoline isomer and dissolve it in a known volume of high-purity water or a water/co-solvent mixture if solubility is low. A typical concentration is 1-10 mM.
-
Titration Setup: Place the sample solution in a thermostatted vessel equipped with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a burette containing a standardized acid titrant (e.g., 0.1 M HCl).[1]
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the titrant in small, precise increments (e.g., 0.05 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[1]
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the compound has been protonated).
-
Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point. The volume at the half-equivalence point can then be used to find the pKa from the original titration curve.
-
Aqueous Solubility: The Gateway to Absorption
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. For a drug to be absorbed orally, it must first dissolve in the gastrointestinal fluids. Poor solubility is a major hurdle in drug development, often leading to low bioavailability.[14] The solubility of quinoline derivatives is highly dependent on their substitution pattern and the pH of the medium.[1]
The Influence of Isomeric Variation on Solubility
The factors governing lipophilicity and pKa also heavily influence solubility, but in a more complex interplay.
-
Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure is a significant barrier to dissolution. Isomers can crystallize in different forms (polymorphs) with vastly different lattice energies and, consequently, different solubilities.
-
pH-Dependent Solubility: As weak bases, quinoline isomers are more soluble at acidic pH where they exist in their protonated, cationic form. The Henderson-Hasselbalch equation can be used to predict how solubility will change with pH.
-
Functional Groups: Introducing polar functional groups capable of hydrogen bonding with water (e.g., -OH, -NH₂, -COOH) generally increases aqueous solubility. The position of these groups is critical; an intramolecularly hydrogen-bonded group may not be available to interact with water, leading to lower-than-expected solubility.
Experimental Protocol: Kinetic Solubility Determination by Nephelometry
In early drug discovery, high-throughput methods are needed to assess solubility. Kinetic solubility measures the concentration at which a compound precipitates when added from a concentrated DMSO stock solution into an aqueous buffer.[1] Nephelometry, which measures light scattering by suspended particles, is a common detection method.[1]
Causality Behind Experimental Choices:
-
Kinetic vs. Thermodynamic Solubility: Kinetic solubility is a high-throughput proxy for the more time-consuming thermodynamic (equilibrium) solubility. While not the absolute equilibrium value, it provides a crucial rank-ordering of compounds in early-stage screening.[1]
-
DMSO Stock Solution: DMSO is a common solvent for storing compound libraries due to its ability to dissolve a wide range of organic molecules.[14]
-
Nephelometry: This detection method is rapid and sensitive to the formation of the very first precipitate particles, making it ideal for high-throughput screening in microtiter plates.[1]
Diagram: Workflow for Kinetic Solubility Measurement
Caption: A generalized workflow for kinetic solubility determination.
Step-by-Step Methodology:
-
Plate Preparation: Add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a microtiter plate.[1]
-
Compound Addition: Using a liquid handler, add small volumes of the concentrated DMSO stock solution of the quinoline isomer to the buffer-filled wells to create a range of concentrations.
-
Equilibration: Seal the plate and incubate at a constant temperature (e.g., 25°C) with shaking for a set period (e.g., 1-2 hours).
-
Measurement: Place the microtiter plate in a nephelometer and measure the amount of scattered light in each well.
-
Data Analysis: Plot the light scattering units against the compound concentration. The concentration at which the signal begins to rise sharply above the background is defined as the kinetic solubility.
Melting and Boiling Points: Indicators of Intermolecular Forces
The melting point and boiling point of a compound provide insight into the strength of its intermolecular forces. For quinoline and its isomers, these forces are primarily van der Waals interactions and, for certain substituted derivatives, hydrogen bonding. Unsubstituted quinoline is a liquid at room temperature, with a melting point of -15°C and a boiling point of 238°C.[15][16]
The Influence of Isomeric Variation on Phase Transitions
-
Molecular Symmetry and Packing: More symmetrical isomers tend to pack more efficiently into a crystal lattice. This results in stronger intermolecular forces and, consequently, a higher melting point.
-
Dipole Moment: Structural isomers like quinoline and isoquinoline have different dipole moments, which can affect dipole-dipole interactions in the liquid and solid states, leading to different boiling and melting points.
-
Hydrogen Bonding: The introduction of functional groups capable of hydrogen bonding (e.g., -OH, -NH₂) dramatically increases both melting and boiling points. The position of these groups can influence the potential for intermolecular vs. intramolecular hydrogen bonding, which in turn affects the physical properties. For example, 8-hydroxyquinoline has a much higher melting point (76°C) than quinoline due to hydrogen bonding.
Comparative Physical Property Data
| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Reference(s) |
| Quinoline | C₉H₇N | -15 | 238 | [15][16][17] |
| Isoquinoline | C₉H₇N | 26.5 | 243 | |
| 2-Methylquinoline (Quinaldine) | C₁₀H₉N | -2 | 247 | [18] |
| 4-Methylquinoline (Lepidine) | C₁₀H₉N | 8 | 265 | |
| 8-Hydroxyquinoline | C₉H₇NO | 76 | 267 |
Note: Data for some isomers may not be available in the provided search results and represents general chemical knowledge.
Conclusion
The physicochemical properties of functionalized quinoline isomers are not static values but are dynamically dictated by the precise three-dimensional arrangement of atoms and the electronic nature of their substituents. Lipophilicity, pKa, and solubility are interconnected properties that govern the journey of a potential drug from administration to its site of action. A thorough understanding and experimental determination of these characteristics are indispensable for the successful design and optimization of quinoline-based therapeutic agents. The methodologies and comparative data presented in this guide serve as a foundational resource for researchers dedicated to harnessing the immense therapeutic potential of the quinoline scaffold.
References
- A Comparative Guide to the Biological Activity of Quinoline Isomers. (2025). Benchchem.
- A Comparative Analysis of Quinoline Synthesis Methods for Researchers and Drug Development Professionals. (2025). Benchchem.
- Comparative Docking Analysis of Quinoline Derivatives in Drug Discovery. (2025). Benchchem.
- An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents. (2025). Benchchem.
- Overcoming poor solubility of quinoline deriv
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (n.d.). PMC.
- A Comparative Study of Quinoline and Isoquinoline Isomers as Anticancer Agents. (2025). Benchchem.
- An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines. (2025). Benchchem.
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). PMC.
- Synthesis, characterization, pharmacological, molecular modeling and antimicrobial activity evaluation of novel isomer quinoline derivatives. (n.d.).
- Synthesis & Characterization of Biologically Important Quinoline & It's Deriv
- Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (2022). MDPI.
- Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Springer.
- Quinoline. (n.d.). Wikipedia.
- RP-HPLC determination of lipophilicity in series of quinoline deriv
- Synthesis & Characterization of Biologically Important Quinoline & It's Deriv
- A REVIEW ON QUINOLINE AND ITS DERIV
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
- Application of Quinoline Ring in Structural Modification of N
- Quinoline - 91-22-5, C9H7N, density, melting point, boiling point, structural formula, synthesis. (2025). Guidechem.
- Determination of Lipophilicity and pKa Measurement of Some 4-imino-1,4-dihydrocinnoline-3-carboxylic Acid and 4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid Derivatives--Isosteric Analogues of Quinolones. (2007). PubMed.
- Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2017). Brieflands.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series.
- logd lipophilicity measurement: Topics by Science.gov. (n.d.). Science.gov.
- Technical Support Center: Characterization of Quinoline Deriv
- Scheme 11 Calculated values of pKa(THF) of the quinoline substrates. 65. (n.d.).
- Predicting the pKa of Small Molecules. (2011).
- Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. (n.d.). PMC.
- Quinoline: Synthesis, Applications, and Environmental Impact. (2024). Sinocure Chemical Group.
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Physicochemical Data for Quinoline Derivatives. (n.d.).
- Quinoline Derivatives Thermodynamic Properties during Phase Transition. (n.d.). Longdom Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis & Characterization of Biologically Important Quinoline & It’s Derivatives - IJFMR [ijfmr.com]
- 6. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mrupp.info [mrupp.info]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 17. ijfmr.com [ijfmr.com]
- 18. longdom.org [longdom.org]
Safety Operating Guide
Ethyl 5-bromoquinoline-3-carboxylate proper disposal procedures
Standard Operating Procedure: Handling and Disposal of Ethyl 5-bromoquinoline-3-carboxylate
As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling of complex heterocyclic building blocks. Ethyl 5-bromoquinoline-3-carboxylate is a highly valuable intermediate in pharmaceutical synthesis, but its halogenated quinoline core presents specific toxicological and environmental challenges.
This guide provides a self-validating, step-by-step protocol for the operational handling, spill mitigation, and EPA-compliant disposal of this reagent, ensuring your laboratory maintains both operational excellence and strict regulatory compliance.
Chemical Identity & Quantitative Hazard Profile
Before initiating any protocol, we must establish the quantitative and regulatory baseline of the material.
| Property | Specification / Data |
| Chemical Name | Ethyl 5-bromoquinoline-3-carboxylate |
| CAS Number | 1383551-36-7 |
| Molecular Formula | C12H10BrNO2 |
| Molecular Weight | 280.12 g/mol |
| Physical State | Solid (Crystalline Powder) |
| GHS Hazard Classes | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 |
| Target Organs | Respiratory system, Eyes, Skin |
| Waste Classification | Halogenated Organic Waste |
Data sourced from standardized chemical safety profiles for bromoquinoline derivatives[1].
Mechanistic Causality of Hazards and Disposal Constraints
In laboratory safety, understanding why a chemical is hazardous dictates how we handle it.
-
Toxicological Mechanism: The quinoline scaffold is highly lipophilic and can intercalate with DNA or disrupt cellular membranes. The addition of the bromine atom at the 5-position significantly increases this lipophilicity, enhancing its ability to penetrate biological barriers (such as the stratum corneum of the skin).
-
Environmental & Disposal Causality: Under the Resource Conservation and Recovery Act (RCRA), [2]. You cannot dispose of this compound in standard organic waste streams. If incinerated at standard temperatures, halogenated organics can undergo incomplete combustion, generating highly toxic, bioaccumulative dioxins and furans. Therefore, this waste must be segregated and sent to a specialized, EPA-permitted high-temperature incinerator equipped with alkaline scrubbers to neutralize hydrobromic acid (HBr) gas emissions.
Operational Handling & Self-Validating Spill Protocol
To ensure absolute safety, every procedure must include a validation step to confirm success.
Step-by-Step Spill Mitigation:
-
Isolation: Immediately halt work. If a powder spill occurs outside the fume hood, evacuate the immediate 5-meter radius to prevent inhalation of aerosolized particulates.
-
Containment (No-Dust Method): Do NOT dry-sweep. Dry sweeping aerosolizes the brominated powder, drastically increasing inhalation risk. Instead, cover the spill with damp sand or a commercial universal absorbent pad wetted with a compatible solvent (e.g., a small amount of ethanol or isopropanol).
-
Collection: Using non-sparking, disposable plastic scoops, transfer the absorbed matrix into a rigid High-Density Polyethylene (HDPE) waste container.
-
Self-Validation (The UV Check): Quinoline derivatives often exhibit fluorescence under ultraviolet light. After washing the spill area with soapy water and wiping it down with ethanol, shine a handheld long-wave UV lamp (365 nm) over the surface. The absence of fluorescence validates that the decontamination is complete and the area is safe for normal operations.
Proper Disposal Procedures (Step-by-Step)
Improper waste mixing is the leading cause of laboratory fines and chemical incompatibilities. Follow this protocol strictly to comply with [3]:
-
Strict Segregation: Designate a specific waste stream exclusively for "Halogenated Organic Solids." Never mix Ethyl 5-bromoquinoline-3-carboxylate with non-halogenated solvents (like pure acetone or ethanol) or aqueous wastes[4]. Mixing increases the volume of expensive halogenated waste and violates EPA waste minimization mandates.
-
Primary Containment: Place all unused chemical, contaminated reaction vials, and spill cleanup materials into a leak-proof, sealable HDPE container[4]. Glass is acceptable but poses a shatter risk; HDPE is preferred for solid halogenated waste.
-
Secondary Containment: Store the primary waste container inside a secondary containment bin to capture any potential breaches[4]. Keep this setup in a designated, well-ventilated waste accumulation area away from strong oxidizers and bases.
-
Compliant Labeling: The moment the first milligram of waste enters the container, affix a hazardous waste label. The label must explicitly state: "Hazardous Waste - Halogenated Organic Solid (Contains Ethyl 5-bromoquinoline-3-carboxylate)" and include the exact Accumulation Start Date[3].
-
Time and Volume Limits: Monitor your laboratory's generator status. For most academic and R&D labs,, and accumulation must not exceed 55 gallons[3],[4].
-
Final Disposition: Contract a licensed hazardous waste broker. Specify that the waste contains brominated heterocycles so they can route it to a facility capable of high-temperature halogen incineration.
Disposal Workflow Visualization
Below is the logical workflow mapping the lifecycle of the chemical waste from generation to final disposition.
Workflow for the segregation, containment, and disposal of halogenated organic waste.
References
-
Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL: [Link]
-
Title: Chemistry Lab Waste Disposal Source: Environmental Marketing Services URL: [Link]
Sources
- 1. Anéis heterociclos de 6 membros | CymitQuimica [cymitquimica.com]
- 2. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 3. epa.gov [epa.gov]
- 4. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
Personal protective equipment for handling Ethyl 5-bromoquinoline-3-carboxylate
As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote compliance. True laboratory safety is rooted in causality —understanding why a chemical behaves the way it does and how it interacts with biological systems.
Ethyl 5-bromoquinoline-3-carboxylate (CAS: 1383551-36-7) is a highly valuable halogenated N-heterocycle used extensively as a building block in the development of kinase inhibitors and anti-infective agents[1]. However, its specific structural features demand rigorous, self-validating handling protocols.
Here is the comprehensive, mechanistic safety and operational guide for handling Ethyl 5-bromoquinoline-3-carboxylate.
Part 1: Mechanistic Hazard Assessment (The "Why")
To design an effective safety protocol, we must first deconstruct the molecule's pharmacological and physicochemical profile:
-
The Quinoline Core: Quinoline derivatives possess a planar, highly conjugated structure that allows them to readily cross biological membranes. In biological systems, this planar structure can intercalate with DNA, disrupting cell division and leading to cytotoxicity[2]. Systemic overexposure to quinoline derivatives can also trigger neurotoxic and retinal effects, historically categorized under "cinchonism"[3].
-
Halogenation (5-Bromo): The addition of the bromine atom significantly increases the molecule's lipophilicity (logP). This means that if the compound contacts unprotected skin—especially when dissolved in organic carrier solvents—it can rapidly permeate the stratum corneum[4]. Furthermore, halogenated aromatics are known skin and respiratory sensitizers (H315, H335)[5].
-
The Ester Linkage: The ethyl carboxylate group is susceptible to hydrolysis if exposed to ambient moisture over time, necessitating dry storage and handling to maintain reagent integrity.
Quantitative Operational Parameters
Table 1: Key quantitative data governing handling parameters.
| Parameter | Value / Specification | Operational Implication |
| Molecular Weight | 280.12 g/mol [1] | Forms a fine, dense powder. Prone to static cling and aerosolization during transfer. |
| Fume Hood Face Velocity | 80 – 120 fpm | Minimum required continuous airflow to prevent the backdraft of irritating dust (H335). |
| Glove Thickness (Nitrile) | ≥ 0.11 mm (4.3 mil) | Minimum barrier thickness required to delay the dermal permeation of halogenated organics. |
| Bioactivity Threshold | Low Micromolar (1.0 - 3.0 µM) | Halogenated quinolines exhibit potent biological activity at very low concentrations[6], mandating strict exposure control. |
Part 2: Personal Protective Equipment (PPE) Matrix
Every piece of PPE must serve as a deliberate countermeasure to a specific chemical property. Do not rely on a single point of failure.
| PPE Category | Specification | Causality & Mechanistic Rationale |
| Hand Protection | Double-layered Nitrile (≥0.11 mm) or Neoprene gloves. | Halogenated aromatics can permeate thin latex. Double-gloving provides a self-validating fail-safe: if the outer glove is compromised by a carrier solvent like DMSO, the inner glove prevents immediate dermal absorption. |
| Eye Protection | Indirect-vented chemical splash goggles (ANSI Z87.1+). | The compound causes serious eye irritation (H319)[5]. Standard safety glasses lack orbital seals, leaving the mucous membranes vulnerable to aerosolized micro-dust during weighing. |
| Body Protection | Flame-retardant (FR) or heavy-cotton lab coat, fully buttoned. | Prevents the accumulation of static-charged powder on personal clothing, which could lead to chronic, low-dose exposure outside the lab. |
| Respiratory | Handled exclusively inside a certified Chemical Fume Hood. | Mitigates the inhalation of irritating dust (H335)[5]. If a hood is temporarily compromised, an N95/P100 particulate respirator is mandatory. |
Part 3: Experimental Protocols: Safe Handling & Solubilization
To ensure trustworthiness, every workflow must be a self-validating system —meaning the operator actively verifies the safety controls before and during the procedure.
Protocol 1: Weighing and Solubilization Workflow
-
System Validation (Pre-Check):
-
Validation Check 1: Before donning, manually inflate both pairs of nitrile gloves by trapping air and applying pressure to check for micro-punctures.
-
Validation Check 2: Hold a delicate tissue (e.g., Kimwipe) near the bottom sash of the fume hood. A steady, inward horizontal pull validates negative pressure and sufficient face velocity.
-
-
Static Mitigation: Halogenated powders hold static charge, causing them to "jump" from spatulas. Wipe the exterior of the weighing spatula and the balance draft shield with an anti-static, zero-charge wipe prior to opening the reagent bottle.
-
Mass Transfer: Tare a conductive, anti-static weigh boat. Using a micro-spatula, transfer the required mass of Ethyl 5-bromoquinoline-3-carboxylate. Close the source bottle immediately to minimize ambient moisture exposure.
-
Solubilization (Critical Step): If preparing a stock solution for cellular assays, transfer the dry powder to a pre-tared amber glass vial before adding the solvent (e.g., DMSO or DMF).
-
Mechanistic Warning: DMSO drastically increases dermal permeability. Once the compound is in solution, the risk of systemic absorption upon skin contact increases exponentially. Never transport the solubilized, uncapped vial outside the hood.
-
-
Decontamination: Wipe down the balance and hood surface with a solvent-dampened cloth (e.g., 70% Isopropanol), disposing of the cloth immediately in the solid hazardous waste bin.
Part 4: Spill Management & Halogenated Waste Disposal
Because of the bromine atom, this compound cannot be disposed of in standard organic waste streams. It must be strictly segregated to prevent the generation of toxic halogenated byproducts during waste incineration.
Protocol 2: Spill Response and Disposal
-
Powder Spills (Inside Hood): Do not sweep the powder, as this generates inhalable aerosols. Cover the spill with damp absorbent paper to suppress dust. Carefully scoop the damp mass into a hazardous waste bag using a disposable plastic scraper.
-
Solution Spills (e.g., in DMSO): Immediately overlay the spill with an inert, high-capacity absorbent (e.g., vermiculite or universal spill pads).
-
Waste Segregation:
-
Liquids: Route all liquid waste containing this compound to a dedicated carboy explicitly labeled "Halogenated Organic Waste."
-
Solids: Contaminated gloves, weigh boats, and absorbent pads must be placed in a sealed, biohazard-style solid waste bin labeled for toxic chemical solids.
-
Part 5: Workflow Visualization
The following decision tree maps the logical progression of engineering controls, PPE application, and spill mitigation when handling this compound.
Caption: Workflow for the safe handling, solubilization, and disposal of halogenated quinoline derivatives.
References
-
Cinchonism Source: StatPearls - NCBI Bookshelf URL:[Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL:[Link]
-
Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies Source: Pandawa Institute Journals URL:[Link]
-
Biofilm and Antimicrobial Resistance: Mechanisms, Implications, and Emerging Solutions Source: MDPI Pharmaceuticals URL:[Link]
Sources
- 1. CAS 1383551-36-7 | Ethyl 5-bromoquinoline-3-carboxylate - Synblock [synblock.com]
- 2. orientjchem.org [orientjchem.org]
- 3. Cinchonism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
